Product packaging for Cyclohexane-1,1-dicarboxylic acid(Cat. No.:CAS No. 1127-08-8)

Cyclohexane-1,1-dicarboxylic acid

Cat. No.: B074598
CAS No.: 1127-08-8
M. Wt: 172.18 g/mol
InChI Key: QYQADNCHXSEGJT-UHFFFAOYSA-N
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Description

Cyclohexane-1,1-dicarboxylic acid (CAS 1127-08-8) is a high-purity aliphatic dicarboxylic acid that serves as a versatile building block in research and development. This compound is of significant interest in polymer science and organic synthesis, particularly as a potential intermediate for developing alternative plasticizers and polyesters. Research Applications & Value: • Polymer Research: This dicarboxylic acid can be investigated as a monomer for synthesizing novel polyesters and polyamides. Its alicyclic structure can impart desirable properties such as rigidity and thermal stability to resulting polymers. • Organic Synthesis Intermediate: The geminal dicarboxylic acid groups offer a valuable handle for further chemical transformations. It can undergo decarboxylation under specific conditions, a reaction typical for certain diacids, to form simpler cyclic compounds, making it a subject of study in reaction mechanism research. Technical Data: • CAS Number: 1127-08-8 • Molecular Formula: C 8 H 12 O 4 • Molecular Weight: 172.18 g/mol • Form: White to off-white solid • Melting Point: ~175-179 °C Handling & Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. Hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B074598 Cyclohexane-1,1-dicarboxylic acid CAS No. 1127-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,1-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQADNCHXSEGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150139
Record name Cyclohexane-1,1-dicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-08-8
Record name Cyclohexane-1,1-dicarboxylic acid
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Record name Cyclohexane-1,1-dicarboxylic acid
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Record name 1,1-CYCLOHEXANEDICARBOXYLIC ACID
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Record name CYCLOHEXANE-1,1-DICARBOXYLIC ACID
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Foundational & Exploratory

"synthesis of Cyclohexane-1,1-dicarboxylic acid from diethyl malonate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cyclohexane-1,1-dicarboxylic Acid from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in organic synthesis, utilizing the well-established malonic ester synthesis pathway. The core of this process involves the dialkylation of diethyl malonate with 1,5-dibromopentane, followed by hydrolysis. This document outlines the detailed reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

The malonic ester synthesis is a versatile and fundamental method in organic chemistry for the preparation of carboxylic acids.[1][2][3] The presence of two electron-withdrawing ester groups renders the α-protons on the central carbon of diethyl malonate particularly acidic (pKa ≈ 13), facilitating their removal by a moderately strong base such as sodium ethoxide.[4][5] The resulting enolate is a potent nucleophile that can undergo SN2 reactions with alkyl halides.[4][6]

This guide focuses on a specific application of this synthesis: the formation of a cyclic structure. By using a dihaloalkane, specifically 1,5-dibromopentane, two sequential alkylation reactions—the first intermolecular and the second intramolecular—lead to the formation of a six-membered ring.[7] Subsequent hydrolysis of the diester intermediate yields the target molecule, this compound.

Reaction Mechanism and Pathway

The synthesis proceeds through three primary stages:

  • Enolate Formation : Diethyl malonate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate.[4][8]

  • Sequential Alkylation : The enolate first reacts with one end of 1,5-dibromopentane. A second deprotonation and subsequent intramolecular SN2 reaction forms the cyclohexane (B81311) ring.[7]

  • Hydrolysis : The diethyl cyclohexane-1,1-dicarboxylate intermediate is saponified using a strong base, followed by acidification to produce the final dicarboxylic acid.

The overall reaction scheme is as follows:

Reaction_Scheme Overall Reaction Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product DiethylMalonate Diethyl Malonate CyclicDiester Diethyl Cyclohexane-1,1-dicarboxylate DiethylMalonate->CyclicDiester 1) NaOEt, EtOH 2) Br(CH2)5Br Dibromopentane 1,5-Dibromopentane FinalAcid This compound CyclicDiester->FinalAcid 1) NaOH(aq), Δ 2) H3O+ Reaction_Pathway Detailed Reaction Pathway A Diethyl Malonate B Malonate Enolate A->B + NaOEt - EtOH C Alkylated Intermediate (Diethyl 2-(5-bromopentyl)malonate) B->C + Br(CH2)5Br - NaBr D Intramolecular Enolate C->D + NaOEt - EtOH E Diethyl Cyclohexane- 1,1-dicarboxylate D->E Intramolecular Cyclization - NaBr F Dicarboxylate Salt E->F 1) NaOH(aq), Δ (Saponification) G Cyclohexane-1,1- dicarboxylic Acid F->G 2) H3O+ (Acidification) Experimental_Workflow Experimental Workflow A Prepare Sodium Ethoxide in Ethanol B Add Diethyl Malonate A->B C Add 1,5-Dibromopentane B->C D Reflux (6-8h) (Cyclization) C->D E Filter & Evaporate Ethanol D->E F Add NaOH(aq) & Reflux (4-6h) (Hydrolysis) E->F G Cool & Acidify with HCl F->G H Filter Precipitate G->H I Recrystallize & Dry Product H->I

References

"Cyclohexane-1,1-dicarboxylic acid chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-dicarboxylic acid (CAS No: 1127-08-8), a geminal dicarboxylic acid built on a cyclohexane (B81311) scaffold, serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid, six-membered ring and dual carboxylic acid functionalities impart unique stereochemical and physicochemical properties, making it a target for incorporation into more complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical structure, properties, experimental protocols for its synthesis and purification, and its relevance in the field of drug development.

Structure and Chemical Identity

This compound is characterized by a cyclohexane ring with two carboxylic acid groups attached to the same carbon atom (C1). This geminal arrangement is key to its chemical behavior, particularly its acidity and decarboxylation reactions upon heating.

  • IUPAC Name: this compound[1]

  • Synonyms: 1,1-Cyclohexanedicarboxylic acid[1]

  • CAS Number: 1127-08-8[1][2]

  • Molecular Formula: C₈H₁₂O₄[1][2]

  • SMILES: C1CCC(CC1)(C(=O)O)C(=O)O[1]

  • InChI Key: QYQADNCHXSEGJT-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueUnitSource
Molecular Weight 172.18 g/mol [1][2]
Appearance White crystalline solid-[3]
Melting Point 175 - 179°CSigma-Aldrich
Boiling Point (Predicted) 375.4 ± 25.0°CChemBK
Density (Predicted) 1.330 ± 0.06g/cm³ChemBK
Water Solubility Slightly soluble-[3]
LogP (Octanol/Water) 1.106-Crippen Calculated Property
Topological Polar Surface Area 74.6Ų[1]
Hydrogen Bond Donors 2-PubChem
Hydrogen Bond Acceptors 4-PubChem
Rotatable Bond Count 2-PubChem

Experimental Protocols

Synthesis via Malonic Ester Alkylation

A common and effective method for synthesizing this compound is the malonic ester synthesis. This involves the dialkylation of diethyl malonate with 1,5-dibromopentane (B145557), followed by hydrolysis of the resulting diester. The general workflow is depicted in the diagram below.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product R1 Diethyl Malonate S1 Step 1: Cyclization R1->S1 R2 1,5-Dibromopentane R2->S1 R3 Sodium Ethoxide (Base) R3->S1 I1 Diethyl cyclohexane-1,1-dicarboxylate S2 Step 2: Hydrolysis I1->S2  Acid/Base  (e.g., HCl, NaOH) P1 This compound S1->I1 S2->P1

Caption: Synthesis workflow for this compound.

Methodology:

  • Preparation of Sodium Ethoxide Solution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Cyclization Reaction: To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1,5-dibromopentane dropwise. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC). This intramolecular nucleophilic substitution forms the cyclohexane ring.

  • Workup and Isolation of Diester: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl cyclohexane-1,1-dicarboxylate.

  • Hydrolysis: The crude diester is refluxed with an excess of concentrated hydrochloric acid or a solution of sodium hydroxide.

  • Isolation of Dicarboxylic Acid:

    • Acidic Hydrolysis: The solution is cooled, and the precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

    • Basic Hydrolysis: The reaction mixture is cooled and acidified with concentrated HCl until the pH is ~1-2. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. A common choice for dicarboxylic acids is hot water or a mixed solvent system like ethanol/water.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (e.g., on a hot plate) while stirring, adding small portions of additional hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing and Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the carbon skeleton and the number of attached protons. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or D₂O.

  • ¹H NMR: The spectrum is expected to be relatively simple.

    • A broad singlet in the region of 12-13 ppm, corresponding to the two equivalent carboxylic acid protons.

    • Multiplets in the aliphatic region (approx. 1.2-2.5 ppm) corresponding to the 10 protons of the cyclohexane ring.

  • ¹³C NMR:

    • A signal for the quaternary carbon (C1) attached to the two carboxyl groups.

    • Signals for the five CH₂ carbons of the cyclohexane ring.

    • A signal for the two equivalent carboxylic acid carbons (C=O) in the downfield region (typically >170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • A strong C=O stretching band around 1700 cm⁻¹, indicative of the carboxylic acid carbonyl group.

Relevance in Drug Development and Biological Activity

While this compound itself is not typically a therapeutic agent, the cyclohexane carboxylic acid scaffold is a recurring motif in medicinal chemistry. Its rigidity can help in positioning other functional groups in a precise orientation for optimal interaction with biological targets.

G cluster_props Inherent Properties cluster_apps Drug Development Applications N1 Cyclohexane Carboxylic Acid Scaffold P1 Structural Rigidity N1->P1 P2 Defined Stereochemistry N1->P2 P3 H-Bonding Site (COOH group) N1->P3 A1 Enzyme Inhibitors P1->A1 A2 Receptor Ligands P1->A2 A3 Metabolic Stability P1->A3 P2->A1 P2->A2 P2->A3 P3->A1 P3->A2 E1 Example: DGAT1 Inhibitors for Obesity Treatment A1->E1

Caption: Relationship between the scaffold's properties and its utility.
  • Scaffold for Enzyme Inhibitors: Derivatives of cyclohexane carboxylic acid have been synthesized and evaluated as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, making them potential candidates for the treatment of obesity.[6]

  • Antibacterial and Antifungal Activity: An iron (II) complex of cyclohexanedicarboxylic acid has shown antibacterial effects against several strains, including Bacillus subtilis and Escherichia coli, as well as antifungal activity.[7]

  • Anticancer Research: Related structures, such as cyclohexane-1,3-dione derivatives, have been investigated as potential inhibitors of the c-Met tyrosine kinase, a target in non-small-cell lung cancer therapy.

The use of this scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

Spectroscopic Analysis of Cyclohexane-1,1-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic Data

Due to the limited availability of public spectroscopic data for Cyclohexane-1,1-dicarboxylic acid, the following tables present data for its isomers and derivatives as a reference. These examples provide insight into the characteristic signals expected for this class of compounds.

Table 1: 1H NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Diethyl Cyclohexane-1,1-dicarboxylateCDCl34.17q4H-OCH2CH3
1.93m4HCyclohexane (B81311) (axial)
1.50m6HCyclohexane (equatorial)
1.23t6H-OCH2CH3

Table 2: 13C NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
Monomethyl Cyclohexane-1,1-dicarboxylateCDCl3177.1C=O (acid)
172.1C=O (ester)
57.8C1
52.4-OCH3
30.1C2, C6
24.8C3, C5
22.8C4

Table 3: IR Spectroscopic Data of Cyclohexanedicarboxylic Acid Isomers

CompoundTechniqueWavenumber (cm-1)IntensityAssignment
cis-Cyclohexane-1,2-dicarboxylic AnhydrideKBr Pellet2950-2850sC-H stretch (alkane)
1850, 1780sC=O stretch (anhydride)
1230sC-O stretch

Table 4: Mass Spectrometry Data of Cyclohexanedicarboxylic Acid Isomers

CompoundIonization Modem/zRelative Intensity (%)Assignment
cis-1,2-Cyclohexanedicarboxylic acidEI172<10[M]+
15420[M-H2O]+
128100[M-CO2]+ or [M-C2H4O]+
8180[C6H9]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the dicarboxylic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O with a pH indicator). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • 1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

  • 13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 200-220 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm-1, with a resolution of 4 cm-1 and an accumulation of 16-32 scans.

Mass Spectrometry (MS)

  • Sample Introduction: For a solid sample, a direct insertion probe or a suitable solvent for infusion via a syringe pump can be used. For volatile derivatives, Gas Chromatography (GC) is often coupled with the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules, which typically yields the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Dicarboxylic Acid cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Dicarboxylic Acid Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution KBr_Pellet KBr Pellet Preparation (IR) Sample->KBr_Pellet Derivatization Derivatization (GC-MS) Sample->Derivatization NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer (EI or ESI) Derivatization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers, Intensities) IR->IR_Data MS_Data Mass Spectrum (m/z, Abundances) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a dicarboxylic acid.

Logical Relationship between Spectroscopic Techniques and Structural Information

Spectroscopic_Information Relationship between Spectroscopic Data and Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Proton_Environment Proton Environments (¹H NMR) Molecule->Proton_Environment Carbon_Skeleton Carbon Skeleton (¹³C NMR) Molecule->Carbon_Skeleton Functional_Groups Functional Groups (C=O, O-H) Molecule->Functional_Groups Molecular_Weight Molecular Weight Molecule->Molecular_Weight Fragmentation Fragmentation Pattern Molecule->Fragmentation Connectivity Connectivity (2D NMR) Proton_Environment->Connectivity Carbon_Skeleton->Connectivity

Caption: How different spectroscopic techniques probe molecular structure.

A Technical Guide to the Crystal Structure Analysis of Cyclohexane Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the topic of the crystal structure analysis of Cyclohexane-1,1-dicarboxylic acid. A thorough review of the current scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been determined or reported. In light of this, the guide presents a comprehensive analysis of the crystal structures of its closely related and well-studied isomers: Cyclohexane-1,2-dicarboxylic acid and Cyclohexane-1,4-dicarboxylic acid. Understanding the crystallographic features of these isomers provides valuable insights into the conformational behavior and intermolecular interactions that can be anticipated in substituted cyclohexane (B81311) rings, which is of significant interest in the fields of medicinal chemistry and materials science. This guide summarizes their crystallographic data, details the experimental protocols for their structure determination, and provides visual representations of their isomeric relationships and the general workflow of crystal structure analysis.

Introduction: The Structural Significance of Cyclohexane Dicarboxylic Acids

Cyclohexane dicarboxylic acids are a class of organic compounds that are of considerable interest in various fields, including the synthesis of polymers, pharmaceuticals, and as molecular building blocks in crystal engineering. The cyclohexane ring's conformational flexibility, primarily adopting a chair conformation, combined with the hydrogen bonding capabilities of the two carboxylic acid groups, leads to diverse and predictable supramolecular assemblies. The specific orientation of the carboxylic acid groups, whether cis or trans, and their position on the cyclohexane ring (e.g., 1,1-, 1,2-, 1,3-, or 1,4-), profoundly influences the resulting crystal packing and, consequently, the material's physical properties.

While general chemical and physical properties of this compound are known, a definitive crystal structure is not available in the published literature.[1][2] Therefore, this guide will focus on the detailed crystal structure analysis of its isomers for which crystallographic data has been reported.

Comparative Crystal Structure Analysis of Isomers

The crystal structures of cis- and trans-Cyclohexane-1,2-dicarboxylic acid and cis-Cyclohexane-1,4-dicarboxylic acid have been elucidated, providing a basis for understanding the solid-state behavior of this class of compounds.

Crystallographic Data Presentation

The following tables summarize the key crystallographic parameters for the reported isomers.

Table 1: Crystallographic Data for Cyclohexane-1,2-dicarboxylic Acid Isomers

Parameterrac-cis-Cyclohexane-1,2-dicarboxylic acid–isoquinoline (1/1)[3](+)-trans-1,2-Cyclohexanedicarboxylic Acid
Chemical Formula C₉H₇N·C₈H₁₂O₄C₈H₁₂O₄
Molecular Weight ( g/mol ) 301.33172.18
Crystal System TriclinicMonoclinic
Space Group P-1P2₁
a (Å) 6.2459 (3)5.58
b (Å) 11.4238 (6)10.62
c (Å) 11.9970 (6)7.34
α (°) 64.082 (5)90
β (°) 77.793 (4)107.41
γ (°) 82.756 (4)90
Volume (ų) 751.95 (7)-
Z 22
Temperature (K) 200Not Reported

Table 2: Crystallographic Data for Cyclohexane-1,4-dicarboxylic Acid Isomers

Parametercis-Cyclohexane-1,4-dicarboxylic acid[4][5]
Chemical Formula C₈H₁₂O₄
Molecular Weight ( g/mol ) 172.18
Crystal System Triclinic
Space Group P-1
a (Å) 5.2912 (6)
b (Å) 6.2611 (6)
c (Å) 13.1851 (18)
α (°) 82.505 (10)
β (°) 80.309 (11)
γ (°) 81.875 (10)
Volume (ų) 423.70 (9)
Z 2
Temperature (K) 296

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

Synthesis and Crystallization
  • Synthesis: Cyclohexane dicarboxylic acids can be synthesized through the hydrogenation of their corresponding aromatic precursors, the phthalic acids.[6] For instance, the hydrogenation of terephthalic acid yields 1,4-cyclohexanedicarboxylic acid.[7] The cis and trans isomers can often be interconverted or separated based on their different physical properties.

  • Crystallization: Growing single crystals of sufficient quality for X-ray diffraction is a critical step.[8] For the rac-cis-cyclohexane-1,2-dicarboxylic acid–isoquinoline adduct, crystals were obtained from a viscous oil that formed after the slow evaporation of a 1:1 ethanol-water solution at room temperature.[3] In the case of (+)-trans-1,2-cyclohexanedicarboxylic acid, crystals were grown by slow evaporation from aqueous, acetone, or dioxane solutions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the rac-cis-cyclohexane-1,2-dicarboxylic acid–isoquinoline adduct, data were collected on an Oxford Diffraction Gemini-S CCD-detector diffractometer using Mo Kα radiation.[3] Similarly, a Bruker SMART CCD area-detector was used for cis-cyclohexane-1,4-dicarboxylic acid.[4] The crystal is typically cooled to a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The diffraction pattern, consisting of a series of reflections, is collected and their intensities are measured. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial model of the structure is then refined to achieve the best possible fit with the experimental data. For the rac-cis-cyclohexane-1,2-dicarboxylic acid–isoquinoline adduct, the structure was solved using the SIR92 program.[3]

Mandatory Visualizations

The following diagrams provide a visual representation of the isomeric relationships and a generalized workflow for crystal structure analysis.

Isomeric_Relationships cluster_1_1 This compound cluster_1_2 Cyclohexane-1,2-dicarboxylic acid cluster_1_4 Cyclohexane-1,4-dicarboxylic acid Cyclohexane_Dicarboxylic_Acids Cyclohexane_Dicarboxylic_Acids C11 Structure Not Determined Cyclohexane_Dicarboxylic_Acids->C11 C12_cis cis-isomer Cyclohexane_Dicarboxylic_Acids->C12_cis C12_trans trans-isomer Cyclohexane_Dicarboxylic_Acids->C12_trans C14_cis cis-isomer Cyclohexane_Dicarboxylic_Acids->C14_cis C14_trans trans-isomer Cyclohexane_Dicarboxylic_Acids->C14_trans

Caption: Isomers of Cyclohexane Dicarboxylic Acid.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Xray_Data_Collection Xray_Data_Collection Crystal_Selection->Xray_Data_Collection Structure_Solution Structure_Solution Xray_Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation_and_Analysis Validation_and_Analysis Structure_Refinement->Validation_and_Analysis CIF_Deposition CIF_Deposition Validation_and_Analysis->CIF_Deposition

Caption: Workflow for Single-Crystal X-ray Structure Determination.

References

A Technical Guide to the Solubility of Cyclohexane-1,1-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyclohexane-1,1-dicarboxylic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive framework for researchers to determine and apply solubility data through detailed experimental protocols and logical workflows.

Introduction to this compound

This compound is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two carboxylic acid groups attached to the same carbon atom. Its chemical structure influences its physical properties, including its solubility in various solvents. As a polar molecule with two hydrogen bond donor and acceptor groups, its solubility is expected to be significant in polar organic solvents, particularly those capable of hydrogen bonding.

Qualitative Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Gravimetric Method
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., UV-Vis Spectroscopy
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Gravimetric Method
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., HPLC

Experimental Protocols for Solubility Determination

To empower researchers to generate the needed quantitative data, this section outlines a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the isothermal shake-flask method.

4.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined analytically.

4.2. Materials and Equipment

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

4.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Sample Preparation for Analysis: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.

  • Concentration Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of the acid in the solvent should be prepared.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is also required.

    • Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is simpler but may be less accurate for solvents with high boiling points.

4.4. Data Calculation

Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for a specific application based on the solubility of this compound.

Solvent_Selection_Workflow A Define Application Requirements (e.g., Crystallization, Reaction, Formulation) B Initial Solvent Screening (Qualitative Solubility Tests) A->B C Quantitative Solubility Determination (Isothermal Shake-Flask Method) B->C D Analyze Solubility Data (g/100mL, mol/L at different temperatures) C->D E Evaluate Solvent Properties (Boiling Point, Toxicity, Cost) D->E F Select Optimal Solvent(s) E->F G Process Optimization F->G

References

An In-depth Technical Guide on the Thermodynamic Data for Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,1-dicarboxylic acid (CAS RN: 1127-08-8) is a dicarboxylic acid derivative of cyclohexane (B81311).[1] Its molecular structure, featuring two carboxylic acid groups attached to the same carbon atom of a cyclohexane ring, imparts specific chemical properties that are of interest in various fields, including organic synthesis and as a potential building block in pharmaceutical chemistry.[2] A thorough understanding of the thermodynamic properties of this compound is crucial for process design, reaction optimization, and predicting its behavior in different environments. This guide provides a summary of the available physicochemical data for this compound and outlines the experimental protocols typically used for determining the thermodynamic properties of such compounds.

Physicochemical and Thermodynamic Properties

The following tables summarize the known physical and chemical properties of this compound. It is important to note that specific experimental values for many key thermodynamic parameters have not been found in the surveyed literature.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₈H₁₂O₄[1][3]
Molecular Weight 172.18 g/mol [1]
CAS Registry Number 1127-08-8[3]
IUPAC Name This compound[1]
Physical Form Solid
Melting Point 175-179 °C
Solubility Slightly soluble in water; soluble in organic solvents like alcohols and ethers.[2][2]

Table 2: Key Thermodynamic Parameters of Interest for this compound

While specific experimental values are not available in the provided search results, the following are crucial thermodynamic parameters for characterizing this compound.

Thermodynamic ParameterSymbolDescription
Standard Enthalpy of FormationΔfH°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of FormationΔfG°The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar EntropyThe entropy content of one mole of the substance under standard state conditions.
Molar Heat CapacityCp,mThe amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin.
Enthalpy of CombustionΔcH°The heat released when one mole of the compound undergoes complete combustion with oxygen.
Enthalpy of FusionΔfusH°The heat absorbed when one mole of the solid melts to a liquid at its melting point.
Enthalpy of SublimationΔsubHThe heat required to sublime one mole of the solid to a gas.
Dissociation ConstantspKa₁, pKa₂Measures of the acidity of the two carboxylic acid groups.

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of solid organic acids like this compound involves several key experimental techniques. The following protocols are based on methodologies reported for similar compounds, such as dicarboxylic anhydrides.[4][5]

Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a substance as a function of temperature.

Objective: To determine the molar heat capacity (Cp,m) over a wide temperature range, and to derive other thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G).

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample cell.

  • Calorimeter Setup: The sample cell is placed within an adiabatic calorimeter, which consists of the cell, a miniature platinum resistance thermometer, an electric heater, and inner and outer adiabatic shields. The system is maintained under a high vacuum.[5]

  • Measurement Procedure: The measurement is conducted by intermittently heating the sample with a known amount of electrical energy and then measuring the resulting temperature increase after thermal equilibrium is reached.[5] The heating rate is typically kept low (e.g., 0.1 to 0.4 K/min) to ensure uniform temperature distribution.[5]

  • Data Analysis: The heat capacity is calculated from the electrical energy supplied and the measured temperature rise. From the heat capacity data, thermodynamic functions such as [HT – H₂₉₈.₁₅] and [ST – S₂₉₈.₁₅] can be calculated by numerical integration.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) and the enthalpy of fusion (ΔfusHm) of a compound.[4][6]

Objective: To measure the temperatures and heat flows associated with thermal transitions in the material.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically a few milligrams) is sealed in an aluminum pan.[6]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC instrument. A controlled temperature program is applied, typically a linear heating rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[4][6]

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow signal indicates a thermal event such as melting.

  • Data Analysis: The melting point is determined from the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.[4]

Visualizations

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a solid organic acid like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_techniques Experimental Techniques cluster_data Primary Data Acquisition cluster_analysis Data Analysis & Derived Properties sample High-Purity This compound ac Adiabatic Calorimetry sample->ac Precise Mass dsc Differential Scanning Calorimetry (DSC) sample->dsc Small Mass cp_data Heat Capacity (Cp) vs. Temperature ac->cp_data dsc_thermogram DSC Thermogram (Heat Flow vs. Temperature) dsc->dsc_thermogram thermo_functions Thermodynamic Functions (ΔH, ΔS, ΔG) cp_data->thermo_functions Integration fusion_props Melting Point (Tm) Enthalpy of Fusion (ΔfusHm) dsc_thermogram->fusion_props Peak Analysis

Caption: A generalized workflow for the thermodynamic characterization of a solid organic acid.

This guide serves as a foundational resource for professionals interested in the thermodynamic properties of this compound. While specific experimental data is sparse, the outlined methodologies provide a clear path for its determination, which is essential for the application of this compound in research and development.

References

Technical Guide: Cyclohexane-1,1-dicarboxylic Acid (CAS 1127-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of Cyclohexane-1,1-dicarboxylic acid (CAS 1127-08-8). The information is compiled from various chemical and safety data sources to support research, development, and safety assessments.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[2][3]
Molecular Weight 172.18 g/mol [2]
Melting Point 175.5-176.5 °C[2]
Boiling Point 375.4 °C at 760 mmHg[2]
Density 1.33 g/cm³[2]
Flash Point 195 °C[2]
Vapor Pressure 1.13E-06 mmHg at 25°C[2][4]
Solubility Sparingly soluble in water.[1]
LogP 1.10610[2]
pKa 4.61 ± 0.20 (Predicted)[1][4]

Hazards and Safety Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

GHS Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 3
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Source:[1][5]

GHS Pictograms and Signal Word

Pictogram:

alt text

Signal Word: Danger [2][6]

Hazard and Precautionary Statements

Hazard Statements:

  • H301: Toxic if swallowed.[2][5]

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P330: Rinse mouth.[1]

  • P405: Store locked up.[1]

Experimental Protocols

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe procedures for assessing the acute toxic effects of a substance administered orally.[6]

  • Principle: A single dose of the substance is administered to animals (typically rodents) by gavage.[7][8] The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.[7]

  • Methodology: The test can be conducted using one of three methods: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[6] These methods aim to determine the LD50 (the dose causing death in 50% of the test animals) or to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[6] Key observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems.[7]

Skin Irritation (OECD 404, 439)

These guidelines outline procedures for assessing the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The substance is applied to the skin of a test animal (in vivo, OECD 404) or a reconstructed human epidermis model (in vitro, OECD 439).[1][4]

  • In Vivo Methodology (OECD 404): A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit) for a set duration (e.g., 4 hours).[9] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points.[9]

  • In Vitro Methodology (OECD 439): The test substance is applied to a reconstructed human epidermis model.[4] Cell viability is measured after exposure, and a reduction in viability below a certain threshold indicates an irritant potential.[10]

Eye Irritation (OECD 405)

This guideline details the procedure for assessing the potential of a substance to cause reversible or irreversible changes to the eye.

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of a test animal (typically a rabbit).[3] The untreated eye serves as a control.[3]

  • Methodology: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.[3] The severity and reversibility of any observed effects are recorded to determine the irritation potential.[11]

Visualizations

Hazard Assessment Workflow

The following diagram illustrates the logical workflow for the hazard assessment of this compound based on its GHS classifications.

Hazard_Assessment_Workflow cluster_assessment Hazard Identification and Classification cluster_hazards Identified Hazards cluster_response Recommended Actions Start Substance: this compound CAS: 1127-08-8 GHS_Classification GHS Hazard Classification Start->GHS_Classification Acute_Oral Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed GHS_Classification->Acute_Oral Oral Exposure Skin_Irritation Skin Irritation (Category 2) H315: Causes skin irritation GHS_Classification->Skin_Irritation Dermal Exposure Eye_Irritation Eye Irritation (Category 2) H319: Causes serious eye irritation GHS_Classification->Eye_Irritation Ocular Exposure STOT_SE STOT SE (Category 3) H335: May cause respiratory irritation GHS_Classification->STOT_SE Inhalation Exposure Storage Storage: P405 GHS_Classification->Storage Handling Precautions: P261, P270 Acute_Oral->Handling First_Aid First Aid: P301+P310, P302+P352, P305+P351+P338, P330 Acute_Oral->First_Aid Skin_Irritation->Handling Skin_Irritation->First_Aid Eye_Irritation->Handling Eye_Irritation->First_Aid STOT_SE->Handling

Caption: Hazard Assessment Workflow for this compound.

Biological Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, no specific biological signaling pathways have been identified for this compound (CAS 1127-08-8) at this time. Further research is required to elucidate its mechanism of action and potential interactions with biological systems.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety and toxicological advice. All necessary precautions should be taken when handling this chemical.

References

An In-depth Technical Guide to the Formation of Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for Cyclohexane-1,1-dicarboxylic acid, a valuable building block in organic synthesis. The primary focus of this document is the malonic ester synthesis route, a classic and reliable method for the preparation of substituted carboxylic acids. This guide includes detailed experimental protocols adapted from established procedures, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid in understanding and practical application.

Core Synthesis Pathway: The Malonic Ester Synthesis

The formation of this compound is most effectively achieved through the malonic ester synthesis. This method utilizes diethyl malonate as the starting material, which is subsequently alkylated with a suitable dihaloalkane to construct the desired cyclic backbone. The key steps involve the formation of a nucleophilic enolate from diethyl malonate, followed by a double alkylation with 1,5-dibromopentane (B145557), and subsequent hydrolysis of the resulting cyclic diester.

Reaction Mechanism

The mechanism for the formation of diethyl cyclohexane-1,1-dicarboxylate, the precursor to the target diacid, proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[1]

  • First Alkylation (SN2): The nucleophilic enolate attacks one of the electrophilic carbon atoms of 1,5-dibromopentane in an SN2 reaction, displacing a bromide ion and forming a new carbon-carbon bond.[2]

  • Second Enolate Formation: The base then abstracts the remaining acidic α-hydrogen on the mono-alkylated intermediate to form a second enolate.[2]

  • Intramolecular Cyclization (SN2): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the other electrophilic carbon atom of the pentyl chain and displacing the second bromide ion to form the six-membered ring of diethyl cyclohexane-1,1-dicarboxylate.[2]

  • Saponification: The cyclic diester is then hydrolyzed, typically using a strong base like sodium hydroxide (B78521), followed by acidification, to yield this compound.[1]

The following diagram illustrates this reaction mechanism:

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: First Alkylation cluster_step3 Step 3: Second Enolate Formation cluster_step4 Step 4: Intramolecular Cyclization cluster_step5 Step 5: Hydrolysis Diethyl Malonate CH₂(COOEt)₂ Enolate [CH(COOEt)₂]⁻ Na⁺ Diethyl Malonate->Enolate + NaOEt - EtOH Mono-alkylated Intermediate Br(CH₂)₅CH(COOEt)₂ Enolate->Mono-alkylated Intermediate + 1,5-Dibromopentane - NaBr Second Enolate Br(CH₂)₅C⁻(COOEt)₂ Na⁺ Mono-alkylated Intermediate->Second Enolate + NaOEt - EtOH Diethyl Cyclohexane-1,1-dicarboxylate C₆H₁₀(COOEt)₂ Second Enolate->Diethyl Cyclohexane-1,1-dicarboxylate - NaBr This compound C₆H₁₀(COOH)₂ Diethyl Cyclohexane-1,1-dicarboxylate->this compound 1. NaOH, H₂O 2. H₃O⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the well-established procedures for the synthesis of analogous cyclobutanedicarboxylic acids found in Organic Syntheses.[3][4] These methods can be directly applied to the synthesis of this compound by substituting the dihaloalkane with 1,5-dibromopentane.

Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

This procedure outlines the formation of the cyclic diester intermediate.

Materials:

  • Diethyl malonate

  • 1,5-dibromopentane

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2 gram atoms) in small pieces to absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

  • In a separate three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place diethyl malonate (1 mole) and 1,5-dibromopentane (1.05 moles).

  • Heat the mixture to approximately 80°C and add the sodium ethoxide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 45-60 minutes.

  • Remove the ethanol by distillation.

  • Cool the reaction mixture and add cold water to dissolve the precipitated sodium bromide.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layer and the ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the ether by distillation.

  • The crude diethyl cyclohexane-1,1-dicarboxylate can be purified by vacuum distillation.

Hydrolysis to this compound

This procedure describes the conversion of the diester to the final diacid product.

Materials:

  • Diethyl cyclohexane-1,1-dicarboxylate

  • Potassium hydroxide

  • Ethanol

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous calcium chloride

  • Ethyl acetate

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Steam distillation apparatus

  • Separatory funnel

  • Beakers and flasks for extraction and crystallization

Procedure:

  • Hydrolyze the diethyl cyclohexane-1,1-dicarboxylate by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.

  • Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath.

  • Dissolve the residue in a minimum amount of hot water and acidify the solution with concentrated hydrochloric acid.

  • Extract the solution with diethyl ether.

  • Dry the combined ether extracts over anhydrous calcium chloride and remove the ether by distillation.

  • The crude this compound can be purified by recrystallization from hot ethyl acetate.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate cluster_workup1 Workup and Purification of Diester cluster_hydrolysis Hydrolysis to Dicarboxylic Acid cluster_workup2 Workup and Purification of Diacid A Prepare Sodium Ethoxide Solution B React Diethyl Malonate and 1,5-Dibromopentane with Sodium Ethoxide A->B C Reflux Reaction Mixture B->C D Distill off Ethanol C->D E Aqueous Workup and Extraction with Ether D->E F Dry and Concentrate Organic Phase E->F G Vacuum Distillation F->G H Reflux Diester with KOH in Ethanol G->H I Remove Ethanol and Evaporate to Dryness H->I J Dissolve Residue in Water and Acidify with HCl I->J K Extract with Ether J->K L Dry and Concentrate Ether Extracts K->L M Recrystallize from Ethyl Acetate L->M

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

This section summarizes the key quantitative data for the reactants, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
Diethyl malonateC₇H₁₂O₄160.17-50199.3Starting material.
1,5-DibromopentaneC₅H₁₀Br₂229.96-35222-224Alkylating agent.
Diethyl Cyclohexane-1,1-dicarboxylateC₁₂H₂₀O₄228.28[5]N/AN/ACyclic diester intermediate. A reported yield for the analogous diethyl cyclobutanedicarboxylate is 53-55%.[3]
This compound C₈H₁₂O₄ 172.18 [6]175-179 [6]N/A Final product. A reported yield for the analogous 1,1-cyclobutanedicarboxylic acid is 30-34 g (21-23%).[4]
Spectroscopic Data
  • Diethyl Cyclohexane-1,1-dicarboxylate (¹H NMR): A proton NMR spectrum is available for this intermediate, which can be used to confirm its structure after synthesis and purification.[5]

  • This compound: While a specific spectrum from this synthesis route was not found in the initial search, typical IR and NMR spectral data for dicarboxylic acids would be expected.

    • IR Spectroscopy: A broad O-H stretch from the carboxylic acid groups would be expected around 2500-3300 cm⁻¹, and a strong C=O stretch around 1700-1725 cm⁻¹.

    • ¹³C NMR Spectroscopy: The spectrum would show characteristic peaks for the carboxyl carbons (δ ~170-180 ppm) and the aliphatic carbons of the cyclohexane (B81311) ring.

    • ¹H NMR Spectroscopy: The spectrum would show signals for the protons on the cyclohexane ring and a broad singlet for the acidic protons of the carboxylic acid groups.

This guide provides a thorough foundation for the synthesis of this compound for professionals in research and drug development. The provided mechanism, detailed protocols, and data will facilitate a deeper understanding and practical application of this important synthetic transformation.

References

Methodological & Application

Application Notes and Protocols for the Use of Cyclohexane-1,1-dicarboxylic Acid in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,1-dicarboxylic acid is a cycloaliphatic dicarboxylic acid with potential applications in the synthesis of novel polyesters. The incorporation of the cyclohexane (B81311) ring into the polymer backbone is anticipated to impart unique properties, such as increased rigidity, thermal stability, and modified solubility, compared to polyesters derived from linear aliphatic dicarboxylic acids. These characteristics make such polyesters interesting candidates for various applications, including specialty polymers, coatings, and matrices for controlled drug delivery.

This document provides a detailed, generalized protocol for the synthesis of polyesters using this compound, based on established methods for analogous cycloaliphatic dicarboxylic acids, such as the 1,4-isomer. Due to the limited availability of specific literature on the 1,1-isomer, the following protocols and data should be considered as a starting point for research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing the polymerization process.

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Melting Point 175-179 °C
Appearance Solid

Experimental Protocols

The synthesis of polyesters from dicarboxylic acids and diols is typically achieved through a two-stage melt polycondensation process. This method involves an initial esterification reaction to form oligomers, followed by a polycondensation step at higher temperatures and under vacuum to increase the molecular weight of the polymer.

Protocol 1: Melt Polycondensation of this compound with 1,4-Butanediol (B3395766)

This protocol describes the synthesis of a polyester (B1180765) from this compound and 1,4-butanediol using a common polyesterification catalyst, titanium(IV) butoxide (TBT).

Materials:

  • This compound

  • 1,4-Butanediol (molar excess of 10-20% is recommended to compensate for volatilization)

  • Titanium(IV) butoxide (TBT) catalyst (approx. 200-500 ppm relative to the dicarboxylic acid)

  • Antioxidant (e.g., Irganox® 1010, approx. 0.1 wt%)

  • High-purity nitrogen gas

  • Inert solvent for purification (e.g., chloroform (B151607) or dichloromethane)

  • Non-solvent for precipitation (e.g., methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line or similar inert gas setup

Procedure:

Stage 1: Esterification

  • Charge the glass reactor with this compound, 1,4-butanediol, and the antioxidant.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual air.

  • Under a constant, gentle flow of nitrogen, begin heating the reaction mixture with stirring.

  • Once the reactants have melted and formed a homogeneous mixture, add the TBT catalyst.

  • Gradually increase the temperature to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

  • Maintain the reaction at this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 220-250°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

  • Continue the reaction under these conditions for an additional 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polyester increases.

  • Once the desired viscosity is achieved (as indicated by the stirrer torque or by empirical observation), stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor into a suitable container and allow it to cool to room temperature.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent like chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol (B129727) with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol.

  • Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following table (Table 2) presents hypothetical, yet representative, quantitative data for the synthesis described in Protocol 1. These values are based on typical results obtained for polyesters synthesized from other cycloaliphatic dicarboxylic acids and should be used as a guideline for experimental design and analysis.

ParameterValue
Molar Ratio (Diol:Diacid) 1.2:1.0
Catalyst Concentration (TBT) 300 ppm
Esterification Temperature 190°C
Esterification Time 3 hours
Polycondensation Temperature 240°C
Polycondensation Time 4 hours
Polycondensation Pressure <1 mbar
Yield >85%
Number Average Molecular Weight (Mn) 15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mw) 30,000 - 50,000 g/mol
Polydispersity Index (PDI) 2.0 - 2.5
Glass Transition Temperature (Tg) 40 - 70°C

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the melt polycondensation process for synthesizing polyesters from this compound.

Polyester_Synthesis_Workflow Reactants Reactants (this compound, Diol, Antioxidant) Esterification Esterification (180-200°C, N2 atmosphere) - Formation of Oligomers - Water Removal Reactants->Esterification Add Catalyst (TBT) Polycondensation Polycondensation (220-250°C, Vacuum) - Molecular Weight Increase Esterification->Polycondensation Increase Temp. & Apply Vacuum Polymer Polyester Product Polycondensation->Polymer Purification Purification (Dissolution & Precipitation) Polymer->Purification Final_Product Purified Polyester Purification->Final_Product

Caption: Workflow for polyester synthesis via melt polycondensation.

Signaling Pathways (Logical Relationship)

The structure of the resulting polyester will have a significant impact on its material properties. The diagram below illustrates the logical relationship between the incorporation of the this compound monomer and the expected properties of the final polymer.

Monomer_Property_Relationship Monomer This compound Backbone Polymer Backbone Monomer->Backbone Incorporation via Polycondensation Property1 Increased Rigidity Backbone->Property1 Property2 Higher Glass Transition Temperature (Tg) Backbone->Property2 Property3 Enhanced Thermal Stability Backbone->Property3 Property4 Modified Solubility Backbone->Property4

Caption: Expected influence of the monomer on polymer properties.

Conclusion

The use of this compound in polyester synthesis offers a promising avenue for the development of new materials with tailored properties. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to begin exploring this novel class of polyesters. Further optimization of reaction conditions and in-depth characterization of the resulting polymers will be essential to fully elucidate their structure-property relationships and potential applications.

Application Notes and Protocols: Cyclohexane-1,1-dicarboxylic Acid in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexane-1,1-dicarboxylic acid as a monomer for the synthesis of novel polyamides. The inclusion of the gem-dicarboxylic acid moiety into the polymer backbone is anticipated to impart unique properties to the resulting materials, such as altered thermal stability, solubility, and mechanical performance, which may be of interest for various specialized applications, including advanced materials and drug delivery systems.

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO-NH–) in their main chain. The properties of polyamides are highly dependent on the chemical structure of their constituent monomers. While traditional polyamides are synthesized from linear aliphatic or aromatic dicarboxylic acids, the use of cycloaliphatic monomers such as this compound offers a route to polymers with potentially enhanced thermal and mechanical properties. The gem-dicarboxylic acid structure is expected to introduce rigidity and unique conformational constraints into the polymer chain.

Synthesis of Polyamides from this compound

Polyamides from this compound can be synthesized through several methods, primarily melt polycondensation and solution polymerization. The choice of method depends on the specific diamine used, the desired molecular weight of the polymer, and the required purity of the final product.

Protocol 1: Melt Polycondensation

Melt polycondensation is a common industrial method for synthesizing aliphatic polyamides. This solvent-free method involves heating the dicarboxylic acid and a diamine above the melting point of the resulting polymer.

Materials:

  • This compound

  • Aliphatic diamine (e.g., Hexamethylenediamine)

  • Catalyst (e.g., Phosphoric acid or proprietary catalysts)

  • Nitrogen gas (high purity)

  • High-temperature, high-vacuum reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

  • Salt Formation (Optional but Recommended): In a separate vessel, prepare a nylon salt by reacting equimolar amounts of this compound and the diamine in water or a water/ethanol mixture. This step helps ensure stoichiometric balance. The salt is then isolated by precipitation or evaporation.

  • Charging the Reactor: Charge the reactor with the prepared nylon salt or with equimolar amounts of this compound and the diamine.

  • Inerting: Purge the reactor with high-purity nitrogen to remove all oxygen.

  • Heating and Pressurization: Heat the reactor under a nitrogen atmosphere. The temperature is gradually increased to melt the monomers and initiate the polycondensation reaction.[1][2] The pressure is allowed to build up due to the formation of water vapor.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Maintain the temperature at a level that keeps the reactants and the forming oligomers in a molten state while allowing for the removal of water. The temperature profile will depend on the specific monomers used but typically ranges from 220-280°C.

  • Polycondensation - Stage 2 (Vacuum): After the majority of the water has been removed, gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight. The temperature may be further increased during this stage.

  • Extrusion and Pelletization: Once the desired melt viscosity (indicative of molecular weight) is achieved, the molten polymer is extruded from the reactor under nitrogen pressure, cooled, and pelletized.

Protocol 2: Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of polyamides that may be thermally sensitive or when a solvent is required to maintain the reactants and the polymer in solution. It typically involves the more reactive diacid chloride derivative.

Materials:

  • Cyclohexane-1,1-dicarbonyl dichloride (synthesized from the dicarboxylic acid using a chlorinating agent like thionyl chloride)

  • Aromatic or aliphatic diamine

  • Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Acid scavenger (e.g., Pyridine, triethylamine)

  • Nitrogen gas (high purity)

  • Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

Procedure:

  • Monomer Preparation: Prepare cyclohexane-1,1-dicarbonyl dichloride from this compound. This can be achieved by reacting the diacid with an excess of thionyl chloride, followed by distillation to purify the diacid chloride.

  • Reaction Setup: In a flame-dried glass reactor under a nitrogen atmosphere, dissolve the chosen diamine in the anhydrous solvent.

  • Addition of Diacid Chloride: Cool the diamine solution in an ice bath. Slowly add a solution of cyclohexane-1,1-dicarbonyl dichloride in the same solvent to the cooled diamine solution with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours) to ensure complete polymerization.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol (B129727) or water.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and then dry it in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Data Presentation

Table 1: Thermal Properties of Representative Cycloaliphatic Polyamides

Polyamide SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
PA from 1,4-CHDA & 2-Me-1,8-octanediamine-311>400
Copolyamide with 1,4-CHDA---

Data sourced from patent literature describing polyamides from 1,4-cyclohexanedicarboxylic acid (1,4-CHDA).[3] Actual values for polyamides from the 1,1-isomer may vary.

Table 2: Mechanical Properties of Representative Cycloaliphatic Polyamides

Polyamide SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Generic High-Performance Polyamide70-1002.0-3.550-200

These values represent a typical range for high-performance polyamides and are provided for illustrative purposes. Actual values will depend on the specific diamine used, molecular weight, and processing conditions.

Visualizations

The following diagrams illustrate the synthesis process and the chemical structure of the resulting polyamide.

G cluster_synthesis Polyamide Synthesis Workflow Monomers This compound + Diamine Reactor Polycondensation Reactor (Melt or Solution) Monomers->Reactor Polymerization Polymerization (Heat/Vacuum or Catalyst) Reactor->Polymerization Isolation Polymer Isolation (Extrusion or Precipitation) Polymerization->Isolation Purification Purification & Drying Isolation->Purification Polyamide Final Polyamide Product Purification->Polyamide

Caption: General experimental workflow for polyamide synthesis.

G cluster_reaction Polycondensation Reaction Diacid n HOOC-(C6H10)-COOH (this compound) plus + Diamine n H2N-R-NH2 (Diamine) arrow -> (Heat, -2n H2O) Polyamide -[CO-(C6H10)-CO-NH-R-NH]n- (Polyamide)

Caption: Chemical equation for polyamide formation.

Conclusion

This compound is a promising, yet underexplored, monomer for the synthesis of novel polyamides. The protocols outlined above provide a starting point for the synthesis and investigation of these materials. Further research is required to fully characterize the properties of polyamides derived from this gem-dicarboxylic acid and to explore their potential applications in various fields of science and technology. The unique cycloaliphatic structure is expected to yield polymers with a distinct set of properties compared to conventional polyamides.

References

Application Notes and Protocols: Cyclohexane-1,1-dicarboxylic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexane-1,1-dicarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. The rigid cyclohexane (B81311) scaffold allows for the precise three-dimensional positioning of functional groups, which is a critical aspect in the design of molecules that interact with biological targets. The gem-dicarboxylic acid motif offers a unique starting point for the synthesis of a variety of molecular architectures, including spirocyclic systems and compounds with quaternary carbon centers. While direct applications of this compound are not extensively documented in the synthesis of commercial drugs, the closely related 1,1-cyclohexane diacetic acid serves as a key precursor in the industrial synthesis of Gabapentin (B195806), a widely used anticonvulsant and analgesic. This highlights the potential of the underlying scaffold in constructing neurologically active agents.

This document provides an overview of the utility of this structural motif, with a detailed protocol for a key transformation in the synthesis of Gabapentin from a related precursor, and explores its potential in the synthesis of bioactive spiro compounds.

Application 1: Synthesis of Gabapentin Precursors

The synthesis of Gabapentin, a gamma-aminobutyric acid (GABA) analogue, represents a significant application of a C2-extended derivative of the this compound scaffold. The industrial synthesis often proceeds through 1,1-cyclohexane diacetic acid and its anhydride (B1165640). The following protocol details the conversion of 1,1-cyclohexane diacetic acid anhydride to its monoamide, a crucial intermediate for the subsequent Hofmann rearrangement to yield Gabapentin.[1][2][3]

Reaction Scheme: From Anhydride to Monoamide Intermediate

The first step involves the amidation of 1,1-cyclohexane diacetic acid anhydride to form 1,1-cyclohexane diacetic acid monoamide.

G cluster_0 Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide Anhydride 1,1-Cyclohexane Diacetic Acid Anhydride Monoamide 1,1-Cyclohexane Diacetic Acid Monoamide Anhydride->Monoamide Amidation Ammonia (B1221849) Ammonia (aq.) or precursor

Caption: Synthesis of the monoamide precursor for Gabapentin.

Experimental Protocol: Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide

This protocol is a generalized procedure based on methodologies described in the patent literature.[1][2]

Materials:

Procedure:

  • A solution or suspension of 1,1-cyclohexane diacetic acid anhydride is prepared in a suitable solvent such as toluene or isopropanol.[1]

  • An ammonia precursor or a pre-generated solution of ammonia in isopropanol is added to the reaction mixture.[1] The reaction is typically carried out at a controlled temperature.

  • The reaction is monitored for the consumption of the anhydride.

  • Upon completion, the reaction mixture is worked up. This may involve neutralization followed by crystallization of the product.[1]

  • The 1,1-cyclohexane diacetic acid monoamide can be isolated by filtration, washed with a suitable solvent (e.g., isopropanol), and dried under vacuum.[3] For instance, a process describes obtaining 78.0 kg of humid product, which after drying at about 50°C under vacuum, yields about 59.0 kg of the dry monoamide.[3]

Subsequent Transformation to Gabapentin

The resulting monoamide is then subjected to a Hofmann rearrangement using an alkali hypohalite solution (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) to furnish Gabapentin.[1][3][4]

G cluster_1 Gabapentin Synthesis Workflow start 1,1-Cyclohexane Diacetic Acid Anhydride step1 Amidation with Ammonia Source start->step1 intermediate 1,1-Cyclohexane Diacetic Acid Monoamide step1->intermediate step2 Hofmann Rearrangement (e.g., NaOBr) intermediate->step2 product Gabapentin step2->product

Caption: Overall workflow for the synthesis of Gabapentin.

Quantitative Data Summary
Intermediate/ProductStarting MaterialReagentsYieldPurityReference
1,1-Cyclohexane Diacetic Acid Monoamide1,1-Cyclohexane Diacetic Acid AnhydrideAmmonia precursor/solution in IPAHighN/A[1]
Gabapentin Hydrochloride3,3-Pentamethylene GlutarimideConcentrated HCl85%Pure[4]

Note: Yields in patent literature are often described qualitatively as "high" or may be process-dependent.

Application 2: Building Block for Bioactive Spiro Compounds

The gem-dicarboxylic acid functionality of this compound makes it an attractive starting material for the synthesis of spirocyclic compounds. Spirocycles are present in numerous natural products and have gained significant interest in drug discovery due to their rigid structures, which can lead to high binding affinity and selectivity for biological targets.

Synthetic Strategy: Towards Spiro-Oxindoles

A common strategy involves the conversion of the dicarboxylic acid to a cyclic ketone, which can then undergo condensation reactions to form spiro-heterocycles. For example, a spiro[cyclohexane-1,3'-indoline]-2'-one scaffold could be synthesized. Spiro-oxindoles are recognized as privileged structures in medicinal chemistry with a wide range of biological activities.

G cluster_2 Hypothetical Synthesis of a Spiro-Oxindole start Cyclohexane-1,1- dicarboxylic Acid step1 Decarboxylative Ketonization start->step1 intermediate1 Spiro[5.5]undecane-1,5-dione (or similar cyclic ketone) step1->intermediate1 step2 Condensation with Isatin derivative intermediate1->step2 product Spiro[cyclohexane-1,3'-indoline] -2'-one derivative step2->product

Caption: Potential pathway to spiro-oxindoles.

Experimental Protocol: Dieckmann Condensation (Illustrative)

Materials:

  • Dimethyl cyclohexane-1,1-dicarboxylate (prepared by esterification of the diacid)

  • Sodium methoxide (B1231860)

  • Toluene (anhydrous)

  • Hydrochloric acid (for workup)

  • Diethyl ether

Procedure:

  • To a solution of sodium methoxide in anhydrous toluene, add dimethyl cyclohexane-1,1-dicarboxylate dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After cooling to room temperature, quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-keto ester can be purified by column chromatography or distillation.

  • Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired spirocyclic ketone.

This spiro ketone is a versatile intermediate that can be further elaborated into various heterocyclic systems with potential biological activity.

This compound and its close analogues are valuable and versatile building blocks in pharmaceutical synthesis. The well-established use of 1,1-cyclohexane diacetic acid in the synthesis of Gabapentin demonstrates the utility of this scaffold in accessing important therapeutic agents. Furthermore, the potential to construct complex spirocyclic architectures opens avenues for the discovery of novel drug candidates with unique three-dimensional structures. The protocols and strategies outlined in these notes provide a foundation for researchers to explore the full potential of this class of building blocks in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Cyclohexane-1,1-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of cyclohexane-1,1-dicarboxylic acid and its diethyl ester, key intermediates in the development of various pharmacologically active molecules, including spiro-barbiturates. Two primary synthetic routes are presented: the alkylation of diethyl malonate and a multi-step approach involving a Knoevenagel condensation.

Data Presentation

The following tables summarize the key quantitative data for the target compounds.

Table 1: Physicochemical Properties of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
Diethyl cyclohexane-1,1-dicarboxylateC₁₂H₂₀O₄228.29SolidN/A106-108 @ 1 mmHg
This compoundC₈H₁₂O₄188.18Solid178-181N/A

Table 2: Spectroscopic Data for Diethyl Cyclohexane-1,1-dicarboxylate

SpectroscopyKey Signals
¹H NMR (CDCl₃) δ 4.19 (q, 4H), 2.15 (t, 4H), 1.55 (m, 6H), 1.25 (t, 6H)
¹³C NMR (CDCl₃) δ 172.5, 61.2, 57.8, 30.9, 25.4, 22.8
IR (neat) 2938, 2862, 1730 (C=O), 1245, 1150 cm⁻¹

Experimental Protocols

Two primary synthetic strategies are detailed below. The alkylation of diethyl malonate is a direct and high-yielding approach, while the Knoevenagel condensation route offers an alternative pathway via an unsaturated intermediate.

Protocol 1: Synthesis via Alkylation of Diethyl Malonate

This protocol is adapted from established procedures for malonic ester synthesis and involves two main steps: the formation of the diethyl ester followed by its hydrolysis to the dicarboxylic acid.

Part A: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

This procedure involves the dialkylation of diethyl malonate with 1,5-dibromopentane (B145557) in the presence of a strong base.

Materials:

  • Diethyl malonate

  • 1,5-dibromopentane

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, carefully add 11.5 g (0.5 mol) of sodium metal, cut into small pieces, to 250 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate dropwise via a dropping funnel at a rate that maintains a gentle reflux.

  • Alkylation: After the addition of diethyl malonate is complete, add 115.0 g (0.5 mol) of 1,5-dibromopentane dropwise. A precipitate of sodium bromide will form.

  • Reaction Completion: Once the addition of 1,5-dibromopentane is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 100 mL portions of diethyl ether.

    • Combine the organic layers and wash with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield diethyl cyclohexane-1,1-dicarboxylate.

Expected Yield: 70-80%

Part B: Synthesis of this compound

This step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Materials:

  • Diethyl cyclohexane-1,1-dicarboxylate

  • Sodium hydroxide (B78521)

  • Concentrated hydrochloric acid

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and flask

  • pH paper

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve 22.8 g (0.1 mol) of diethyl cyclohexane-1,1-dicarboxylate in 100 mL of ethanol. Add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 50 mL of water.

  • Heat the mixture to reflux for 3-4 hours. The reaction is complete when the oily ester layer has disappeared.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2). A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water and dry in a vacuum oven. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Expected Yield: 85-95%

Protocol 2: Synthesis via Knoevenagel Condensation

This alternative route involves the initial formation of an unsaturated intermediate, diethyl cyclohexylidene-malonate, through a Knoevenagel condensation. Subsequent steps are required to obtain the saturated target compound.

Part A: Synthesis of Diethyl Cyclohexylidene-malonate

Materials:

  • Cyclohexanone

  • Diethyl malonate

  • Piperidine

  • Acetic acid

  • Benzene (B151609) or Toluene

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 9.8 g (0.1 mol) of cyclohexanone, 16.0 g (0.1 mol) of diethyl malonate, 1.7 g (0.02 mol) of piperidine, and 1.2 g (0.02 mol) of acetic acid in 100 mL of benzene or toluene.

  • Condensation: Heat the mixture to reflux and collect the water that azeotropically distills in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 3-5 hours).

  • Work-up: Cool the reaction mixture and wash it sequentially with 50 mL of water, 50 mL of 1 M HCl, and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting diethyl cyclohexylidene-malonate by vacuum distillation.

Part B: Conversion to this compound Derivatives

The unsaturated product from Part A can be converted to the target compound through a two-step process involving the addition of a cyano group followed by hydrolysis.

  • Michael Addition of Cyanide: The diethyl cyclohexylidene-malonate can undergo a Michael addition with a cyanide source (e.g., potassium cyanide in the presence of a phase-transfer catalyst) to introduce a cyano group at the beta-position, forming a diethyl 1-cyanocyclohexane-1,1-dicarboxylate intermediate.

  • Hydrolysis and Decarboxylation: The resulting cyano-triester can then be subjected to vigorous acidic or basic hydrolysis. This will hydrolyze the ester and nitrile functionalities to carboxylic acids. Subsequent heating will lead to the decarboxylation of the malonic acid moiety, yielding the final this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

Synthesis_Workflow_Alkylation cluster_start Starting Materials cluster_reaction1 Step 1: Alkylation cluster_workup1 Work-up & Purification cluster_product1 Intermediate Product cluster_reaction2 Step 2: Hydrolysis cluster_workup2 Work-up & Purification cluster_final Final Product start1 Diethyl Malonate reaction1 Dialkylation in Ethanol start1->reaction1 start2 1,5-Dibromopentane start2->reaction1 start3 Sodium Ethoxide start3->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 product1 Diethyl Cyclohexane-1,1-dicarboxylate purification1->product1 reaction2 Saponification with NaOH product1->reaction2 workup2 Acidification with HCl reaction2->workup2 purification2 Filtration & Recrystallization workup2->purification2 final_product This compound purification2->final_product

Caption: Workflow for the synthesis of this compound via alkylation.

Synthesis_Workflow_Knoevenagel cluster_start Starting Materials cluster_reaction1 Step 1: Knoevenagel Condensation cluster_product1 Unsaturated Intermediate cluster_reaction2 Step 2: Michael Addition cluster_product2 Cyano Intermediate cluster_reaction3 Step 3: Hydrolysis & Decarboxylation cluster_final Final Product start1 Cyclohexanone reaction1 Azeotropic Dehydration start1->reaction1 start2 Diethyl Malonate start2->reaction1 start3 Piperidine/Acetic Acid start3->reaction1 product1 Diethyl Cyclohexylidene-malonate reaction1->product1 reaction2 Addition of Cyanide product1->reaction2 product2 Diethyl 1-cyanocyclohexane-1,1-dicarboxylate reaction2->product2 reaction3 Acid or Base Hydrolysis product2->reaction3 final_product This compound reaction3->final_product

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Application Notes and Protocols: Polymerization Techniques Using Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,1-dicarboxylic acid is a geminally disubstituted cyclic dicarboxylic acid monomer. Its unique stereochemistry, with both carboxylic acid groups attached to the same carbon atom of the cyclohexane (B81311) ring, can impart specific properties to polymers, such as altered thermal behavior and potentially enhanced chemical recyclability. This document provides detailed protocols for the synthesis of polyesters and polyamides using this compound through melt polycondensation and interfacial polymerization techniques. Due to the limited availability of specific literature on the polymerization of this particular isomer, the following protocols are generalized methods adapted from established procedures for other isomers of cyclohexanedicarboxylic acid, such as the 1,3- and 1,4-isomers.

Comparative Data of Polymers from Cyclohexanedicarboxylic Acid Isomers

To provide a contextual understanding of the potential properties of polymers derived from this compound, the following tables summarize the thermal and mechanical properties of polyesters and polyamides synthesized from the more commonly studied 1,3- and 1,4-isomers. It is important to note that the properties of the resulting polymers are highly dependent on the co-monomer (diol or diamine) used, as well as the polymerization conditions and resulting molecular weight.

Table 1: Thermal and Mechanical Properties of Polyesters from 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA)

Diol Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Modulus (GPa)Elongation at Break (%)
1,4-Butanediol----
1,4-Cyclohexanedimethanol63.7-Similar to PET>150
Ethylene (B1197577) Glycol----

Data synthesized from multiple sources where different studies focused on varied properties.

Table 2: Properties of Polyesters from 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA)

Diol Co-monomerViscosityAppearance
Mixed with 1,4-CHDALower than pure 1,4-CHDA polyester (B1180765)Transparent

Polyesters based on 1,3-CHDA often exhibit lower viscosity compared to their 1,4-CHDA counterparts, which can be advantageous in certain applications like coatings.[1]

Table 3: General Properties of Polyamides from 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA)

Diamine Co-monomerMelting Temp. (Tm) (°C)Water Uptake (at saturation)
2,2'-(ethylenedioxy)bis(ethylamine)>260>2 wt-%

Polyamides synthesized from 1,4-CHDA can exhibit high melting points and a degree of water absorption.[2]

Experimental Protocols

Protocol 1: Synthesis of Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, ethylene glycol, 1,4-cyclohexanedimethanol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform (B151607) (for polymer dissolution)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

Stage 1: Esterification

  • Thoroughly clean and dry the glass reactor.

  • Charge the reactor with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.

  • Add the catalyst. A typical concentration is 100-300 ppm of the total monomer weight.

  • Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow.

  • Begin stirring and gradually heat the mixture to 180-220°C.

  • Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.

  • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 240-260°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 1 torr over a period of about 30 minutes. This helps to remove the excess diol and the remaining water, driving the polymerization reaction forward.

  • A significant increase in the viscosity of the melt will be observed. The stirring torque will increase as the molecular weight of the polymer builds up.

  • Continue the reaction under vacuum for another 2-4 hours. The reaction is typically stopped when the desired melt viscosity is achieved.

  • To stop the reaction, release the vacuum with nitrogen gas and cool the reactor to room temperature.

  • The resulting polyester can be removed from the reactor. It may be a solid, glassy material.

  • The polymer can be dissolved in a suitable solvent like chloroform for further analysis.

Melt_Polycondensation_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation A Charge Reactor: - this compound - Diol - Catalyst B Purge with Nitrogen A->B C Heat to 180-220°C with Stirring B->C D Collect Water Byproduct C->D E Increase Temp to 240-260°C D->E Proceed to Polycondensation F Apply Vacuum (<1 torr) E->F G Monitor Viscosity Increase F->G H Polymerization Continues G->H I Cool and Isolate Polyester H->I

Melt Polycondensation Workflow for Polyester Synthesis.
Protocol 2: Synthesis of Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from the diacid chloride of this compound and a diamine. This method is performed at room temperature at the interface of two immiscible liquids.

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Beaker

  • High-speed stirrer (optional, for higher molecular weight)

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

Part A: Preparation of Cyclohexane-1,1-dicarbonyl dichloride

  • In a round-bottom flask, place this compound.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 molar equivalents). This reaction should be performed in a fume hood as it releases HCl and SO₂ gases.

  • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining product is Cyclohexane-1,1-dicarbonyl dichloride. Use this diacid chloride immediately in the next step.

Part B: Interfacial Polymerization

  • Prepare the Organic Phase: Dissolve the freshly prepared Cyclohexane-1,1-dicarbonyl dichloride in an anhydrous organic solvent like dichloromethane to create a solution of about 0.1-0.5 M.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve an equimolar amount of the chosen diamine in deionized water. Add a base, such as sodium hydroxide (2 molar equivalents to the diamine), to this solution to neutralize the HCl that will be formed during the polymerization.

  • Polymerization:

    • Unstirred Method: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A film of polyamide will form at the interface. This film can be gently grasped with forceps and continuously pulled out as a "rope".

    • Stirred Method: Combine the two phases in a beaker and stir vigorously with a high-speed stirrer. The polymer will precipitate as a solid.

  • Isolation and Purification:

    • After the reaction is complete (typically a few minutes), separate the polymer from the reaction mixture.

    • Wash the polymer thoroughly with deionized water to remove any unreacted diamine and salt byproducts.

    • Wash the polymer with a solvent like hexane or acetone to remove unreacted diacid chloride and the organic solvent.

    • Dry the polyamide product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Interfacial_Polymerization_Workflow cluster_prep Monomer Preparation cluster_phases Phase Preparation cluster_polymerization Polymerization cluster_isolation Isolation & Purification Acid This compound AcidChloride Cyclohexane-1,1-dicarbonyl dichloride Acid->AcidChloride Reflux SOCl2 Thionyl Chloride SOCl2->AcidChloride OrganicPhase Organic Phase: Diacid Chloride in Dichloromethane AcidChloride->OrganicPhase Interface Formation at Interface OrganicPhase->Interface AqueousPhase Aqueous Phase: Diamine and Base in Water AqueousPhase->Interface Unstirred Unstirred Method: Pulling Polyamide Rope Interface->Unstirred Stirred Stirred Method: Precipitation Interface->Stirred WashWater Wash with Water Unstirred->WashWater Stirred->WashWater WashSolvent Wash with Hexane/Acetone WashWater->WashSolvent Dry Dry in Vacuum Oven WashSolvent->Dry FinalPolymer Final Polyamide Dry->FinalPolymer

Interfacial Polymerization Workflow for Polyamide Synthesis.

Conclusion

The provided protocols offer a foundational approach for the synthesis of novel polyesters and polyamides from this compound. Researchers should consider these as starting points, and optimization of reaction conditions, catalysts, and monomer ratios will likely be necessary to achieve polymers with desired properties. The unique geminal diacid structure of this compound presents an opportunity to explore new polymer architectures and functionalities for various applications, including in the development of new drug delivery systems and advanced materials. Further characterization of the resulting polymers will be crucial to understand the impact of this specific monomer on their thermal, mechanical, and degradation properties.

References

Application Notes and Protocols: Evaluation of Cyclohexane-1,1-dicarboxylic Acid Esters as Novel Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasticizers are essential additives that increase the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).[1] Growing health and environmental concerns regarding traditional phthalate (B1215562) plasticizers have driven the development of safer alternatives.[2] Esters of cyclohexanedicarboxylic acids are a prominent class of non-phthalate plasticizers that have gained significant commercial acceptance due to their favorable toxicological profiles and performance characteristics.[2][3][4]

This document outlines the standard procedures for the synthesis and evaluation of novel cyclohexane-based plasticizers, with a focus on esters derived from Cyclohexane-1,1-dicarboxylic acid . The protocols described herein cover the synthesis of the plasticizer, its incorporation into a polymer matrix, and a suite of analytical techniques to characterize its performance in terms of thermal properties, mechanical strength, and migration resistance.

Synthesis of this compound Esters

The synthesis of dialkyl cyclohexane-1,1-dicarboxylate can be achieved via a standard Fischer esterification reaction.

Protocol 2.1: Synthesis of di(2-ethylhexyl) cyclohexane-1,1-dicarboxylate

  • Reactants:

    • This compound (1.0 mol)

    • 2-Ethylhexanol (2.2 mol, slight excess)

    • Toluene (B28343) (as azeotropic solvent)

    • p-Toluenesulfonic acid (catalyst, 0.02 mol)

  • Procedure:

    • Combine this compound, 2-ethylhexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add the p-toluenesulfonic acid catalyst.

    • Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter the mixture and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation to yield the final plasticizer.

Workflow for Plasticizer Synthesis

cluster_synthesis Synthesis Workflow reactants Reactants: - this compound - Alcohol (e.g., 2-Ethylhexanol) - Catalyst - Solvent esterification Esterification Reaction (with Dean-Stark trap) reactants->esterification workup Aqueous Workup (Neutralization & Washing) esterification->workup drying Drying over MgSO4 workup->drying purification Solvent Removal & Vacuum Distillation drying->purification product Purified Plasticizer Ester purification->product

Figure 1. General workflow for the synthesis of cyclohexane (B81311) dicarboxylic acid esters.

Preparation of Plasticized PVC Samples

To evaluate the performance of the synthesized plasticizer, it is incorporated into a standard PVC formulation.

Protocol 3.1: Preparation of Plasticized PVC Sheets

  • Formulation (parts per hundred resin - phr):

    • PVC resin: 100 phr

    • Plasticizer (e.g., di(2-ethylhexyl) cyclohexane-1,1-dicarboxylate): 40 phr

    • Thermal stabilizer (e.g., Ca/Zn stearate): 2 phr

    • Lubricant (e.g., stearic acid): 0.5 phr

  • Procedure:

    • Dry blend all the components in a high-speed mixer for 10-15 minutes until a homogeneous powder is obtained.

    • Process the blend on a two-roll mill at a temperature of 160-170°C.[5]

    • Continuously mix and sheet the material on the mill for 5-10 minutes to ensure complete fusion and homogenization.

    • Remove the resulting sheet from the mill.

    • Press the sheet in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa to form sheets of a specified thickness (e.g., 1 mm).

    • Cool the pressed sheets to room temperature under pressure.

    • Cut the sheets into standardized shapes for subsequent testing (e.g., dumbbell shapes for tensile testing).

Performance Evaluation Protocols

The following protocols are essential for characterizing the effectiveness of the plasticizer.

Thermal Analysis

Protocol 4.1.1: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

  • Instrument: Differential Scanning Calorimeter.

  • Procedure:

    • Weigh a 5-10 mg sample of the plasticized PVC into an aluminum DSC pan and seal it.

    • Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample from -50°C to 120°C at a rate of 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve from the second heating scan. A lower Tg indicates higher plasticizing efficiency.[6]

Protocol 4.1.2: Thermogravimetric Analysis (TGA) for Thermal Stability

  • Instrument: Thermogravimetric Analyzer.

  • Procedure:

    • Weigh a 10-15 mg sample of the plasticized PVC into a TGA pan.

    • Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Key parameters to determine are the onset temperature of decomposition (Tonset) and the temperature at 50% weight loss (T50%). Higher values indicate better thermal stability.[5]

Mechanical Properties

Protocol 4.2.1: Tensile Testing

  • Instrument: Universal Testing Machine with an extensometer.

  • Procedure:

    • Condition the dumbbell-shaped specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the force and elongation throughout the test.

    • Calculate the tensile strength (stress at break) and elongation at break. Increased elongation at break is a key indicator of effective plasticization.[1]

Migration Resistance

Protocol 4.3.1: Volatility Test (Activated Carbon Method)

  • Procedure:

    • Cut circular discs (e.g., 5 cm diameter) from the plasticized PVC sheet and weigh them accurately (W1).

    • Place the discs in a dish containing activated carbon, ensuring they are fully covered but not in direct contact with each other.

    • Place the dish in an oven at 70°C for 24 hours.

    • Remove the discs, clean any adhering carbon particles, and reweigh them (W2).

    • Calculate the percentage weight loss due to volatility: Weight Loss (%) = [(W1 - W2) / W1] * 100.

Protocol 4.3.2: Solvent Extraction Test

  • Procedure:

    • Cut rectangular samples (e.g., 2 cm x 5 cm) from the plasticized PVC sheet and weigh them accurately (Winitial).

    • Immerse the samples in a container with a solvent (e.g., n-hexane, ethanol, or distilled water) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

    • Remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at 50°C until a constant weight is achieved (Wfinal).

    • Calculate the percentage weight loss due to extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. Lower weight loss indicates better migration resistance.[7]

Workflow for Plasticizer Performance Evaluation

cluster_evaluation Performance Evaluation Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cluster_migration Migration Resistance pvc_sample Plasticized PVC Sheet dsc DSC Analysis pvc_sample->dsc tga TGA Analysis pvc_sample->tga tensile Tensile Test pvc_sample->tensile volatility Volatility Test pvc_sample->volatility extraction Solvent Extraction pvc_sample->extraction tg_result Glass Transition (Tg) dsc->tg_result stability_result Thermal Stability tga->stability_result mech_result Tensile Strength & Elongation at Break tensile->mech_result mig_result Weight Loss (%) volatility->mig_result extraction->mig_result

Figure 2. Workflow for evaluating the performance of a novel plasticizer in PVC.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison against a standard commercial plasticizer (e.g., DINCH or DEHP).

Table 1: Thermal Properties of Plasticized PVC (40 phr Plasticizer)

PlasticizerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temp. (Tonset) (°C)Temp. at 50% Weight Loss (T50%) (°C)
Unplasticized PVC ~85~250~350
DINCH (Reference) ~ -5~275~370
Di(2-ethylhexyl) cyclohexane-1,1-dicarboxylate Experimental ValueExperimental ValueExperimental Value

Table 2: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Unplasticized PVC ~50<10>95
DINCH (Reference) ~18~350~80
Di(2-ethylhexyl) cyclohexane-1,1-dicarboxylate Experimental ValueExperimental ValueExperimental Value

Table 3: Migration Resistance of Plasticizers from PVC (40 phr)

PlasticizerVolatility (Weight Loss %, 70°C/24h)Extraction in n-Hexane (Weight Loss %, 25°C/24h)
DINCH (Reference) < 1.0~5-10
Di(2-ethylhexyl) cyclohexane-1,1-dicarboxylate Experimental ValueExperimental Value

Note: The values for DINCH are representative and may vary based on the specific formulation and test conditions.

Conclusion

The protocols outlined provide a robust framework for the synthesis and comprehensive evaluation of novel plasticizers such as esters of this compound. By systematically assessing thermal, mechanical, and migration properties and comparing them to established standards, researchers can effectively determine the viability of these new compounds as safe and efficient alternatives to traditional plasticizers. The successful application of these methods will enable the development of new materials with enhanced safety and performance characteristics for a wide range of applications.

References

Synthesis of Esters from Cyclohexane-1,1-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dialkyl esters from Cyclohexane-1,1-dicarboxylic acid. The primary focus is on the preparation of dimethyl and diethyl esters, which are common intermediates in organic synthesis and drug development. Two main synthetic strategies are presented: indirect synthesis via malonic ester condensation and direct esterification of the dicarboxylic acid.

Introduction

This compound and its corresponding esters are valuable building blocks in medicinal chemistry and materials science. The geminal dicarboxylate moiety offers a unique stereochemical and electronic profile, making it a useful scaffold for the synthesis of complex molecules. This document outlines reliable methods for the preparation of these esters, providing detailed protocols and quantitative data where available.

Synthetic Approaches

There are two primary approaches to obtaining dialkyl esters of this compound:

  • Indirect Synthesis via Malonic Ester Condensation: This is a robust and well-established method for forming the cyclohexane-1,1-dicarboxylate core. It involves the reaction of diethyl malonate with 1,5-dibromopentane (B145557) in the presence of a base.[1]

  • Direct Esterification of this compound: This approach involves the direct conversion of the dicarboxylic acid to the corresponding diester. Standard esterification methods such as Fischer-Speier esterification under acidic conditions or conversion to the diacyl chloride followed by reaction with an alcohol can be employed.[2][3]

Below are detailed protocols for these methods.

Protocol 1: Indirect Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate via Malonic Ester Synthesis

This protocol is adapted from the general principles of malonic ester synthesis, which allows for the formation of the cycloalkane ring and the diester in a single synthetic sequence.[1]

Reaction Scheme:

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (2 equivalents) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be controlled by the rate of addition of sodium.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • Cyclization: After the addition of diethyl malonate is complete, add 1,5-dibromopentane (1 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of 1,5-dibromopentane is complete, continue to heat the mixture at reflux for 2-3 hours to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water to dissolve the sodium bromide byproduct.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude diethyl cyclohexane-1,1-dicarboxylate.

  • Purification: The crude product can be purified by vacuum distillation.

Quantitative Data:

Starting MaterialMolar Eq.Molecular Weight ( g/mol )ProductTheoretical YieldReported Yield (%)
Diethyl Malonate1.0160.17Diethyl Cyclohexane-1,1-dicarboxylate-70-80%
1,5-Dibromopentane1.0229.99
Sodium2.022.99

Note: The reported yield is an estimate based on typical malonic ester cyclization reactions and may vary depending on the specific reaction conditions.

Protocol 2: Direct Esterification of this compound

This section outlines two common methods for the direct esterification of this compound.

Method A: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification. To drive the equilibrium towards the product, the alcohol is typically used in excess as the solvent.[2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol (B129727) or ethanol, used as solvent, >20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.05-0.1 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting dicarboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude diester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Method B: Esterification via Acyl Chloride

This method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, which then readily reacts with the alcohol.[3]

Reaction Scheme:

Experimental Protocol:

  • Formation of the Diacyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO2), suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl2, >2 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

    • Gently heat the mixture to reflux until the evolution of gas ceases (typically 1-3 hours).

    • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Esterification:

    • To the crude diacyl chloride, carefully add the desired alcohol (methanol or ethanol, >2 equivalents) at 0 °C. The reaction is exothermic. A non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) can be added to scavenge the HCl produced.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude diester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Direct Esterification:

MethodAlcoholCatalyst/ReagentTypical Reaction TimeTypical Yield (%)
FischerMethanolH2SO4 (cat.)8-24 h80-95%
FischerEthanolH2SO4 (cat.)8-24 h80-95%
Acyl ChlorideMethanolSOCl22-4 h>90%
Acyl ChlorideEthanolSOCl22-4 h>90%

Note: The yields are estimates based on general esterification procedures and may need optimization for this specific substrate.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Workflow cluster_indirect Protocol 1: Indirect Synthesis cluster_direct Protocol 2: Direct Esterification cluster_fischer Method A: Fischer Esterification cluster_acyl Method B: Acyl Chloride Route Diethyl Malonate Diethyl Malonate Cyclization Cyclization Diethyl Malonate->Cyclization 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Cyclization Base (NaOEt) Base (NaOEt) Base (NaOEt)->Cyclization Diethyl Ester Diethyl Ester Cyclization->Diethyl Ester Dicarboxylic Acid Dicarboxylic Acid Fischer Reaction Fischer Reaction Dicarboxylic Acid->Fischer Reaction Acyl Chloride Formation Acyl Chloride Formation Dicarboxylic Acid->Acyl Chloride Formation Alcohol (MeOH or EtOH) Alcohol (MeOH or EtOH) Alcohol (MeOH or EtOH)->Fischer Reaction Esterification Esterification Alcohol (MeOH or EtOH)->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Fischer Reaction Diester_F Diester Fischer Reaction->Diester_F SOCl2 SOCl2 SOCl2->Acyl Chloride Formation Diacyl Chloride Diacyl Chloride Acyl Chloride Formation->Diacyl Chloride Diacyl Chloride->Esterification Diester_A Diester Esterification->Diester_A

Caption: Synthetic routes to dialkyl cyclohexane-1,1-dicarboxylates.

General_Workup_Purification Crude Product Crude Product Workup Aqueous Workup (Extraction, Washes) Crude Product->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification Vacuum Distillation Vacuum Distillation Purification->Vacuum Distillation for liquids Column Chromatography Column Chromatography Purification->Column Chromatography for solids/oils

Caption: General workflow for product isolation and purification.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium metal is highly reactive with water and alcohols. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Concentrated acids like sulfuric acid are highly corrosive. Handle with care and appropriate PPE.

  • 1,5-Dibromopentane is a lachrymator and should be handled in a fume hood.

Conclusion

The synthesis of dialkyl esters from this compound can be achieved through both indirect and direct methods. The malonic ester synthesis provides a reliable route to diethyl cyclohexane-1,1-dicarboxylate. For the direct esterification of the dicarboxylic acid, both Fischer esterification and the acyl chloride route are effective, with the latter generally providing higher yields in shorter reaction times. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The protocols and data provided herein serve as a comprehensive guide for researchers in the successful synthesis of these important chemical intermediates.

References

Application Notes and Protocols: Cyclohexane-1,1-dicarboxylic Acid in the Preparation of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of cyclohexane-1,1-dicarboxylic acid as a versatile building block in the synthesis of specialty chemicals, including polymers and potential pharmaceutical intermediates. The rigid gem-dicarboxylic acid motif on a cyclohexane (B81311) scaffold offers unique structural features that can impart desirable properties such as thermal stability, and tailored solubility to the resulting molecules.

Application 1: Synthesis of Novel Polyamides

This compound can be employed as a monomer in the synthesis of polyamides through polycondensation with various diamines. The resulting polymers may exhibit enhanced thermal properties and specific solubility characteristics due to the bulky, non-planar cyclohexane ring in the polymer backbone.

Experimental Protocol: Synthesis of Poly(hexamethylene-co-cyclohexane-1,1-dicarboxamide)

This protocol details the synthesis of a polyamide from this compound and hexamethylenediamine (B150038) using the Yamazaki-Higashi direct polycondensation method.[1]

Materials:

  • This compound (1.0 mmol)

  • Hexamethylenediamine (1.0 mmol)

  • Triphenyl phosphite (B83602) (TPP) (2.0 mmol)

  • N-methyl-2-pyrrolidone (NMP) (7.0 mL)

  • Pyridine (B92270) (Py) (0.5 mL)

  • Calcium chloride (CaCl₂) (0.3 mmol)

  • Lithium chloride (LiCl) (0.2 mmol)

  • Methanol (B129727) (MeOH)

  • Distilled water (H₂O)

Procedure:

  • To a dried reaction flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 mmol), hexamethylenediamine (1.0 mmol), calcium chloride (0.3 mmol), and lithium chloride (0.2 mmol).

  • Add N-methyl-2-pyrrolidone (7.0 mL) and pyridine (0.5 mL) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Add triphenyl phosphite (2.0 mmol) to the solution.

  • Heat the reaction mixture to 110°C and stir for 15 hours under a nitrogen atmosphere.[1]

  • After cooling to room temperature, pour the viscous polymer solution into a vigorously stirred mixture of distilled water and methanol (2:3 v/v).

  • The polyamide will precipitate as a white solid.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 80°C for 24 hours.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of polyamides using the Yamazaki-Higashi method. Please note that specific values for the polyamide derived from this compound may vary.

ParameterValue
Yield > 95%
Inherent Viscosity 0.6 - 1.6 dL/g (in NMP at 30°C)
Glass Transition (Tg) 140 - 240°C
Purity High (by NMR and elemental analysis)

Table 1: Typical quantitative data for polyamide synthesis.

Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow Workflow for Polyamide Synthesis cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_workup Product Isolation A 1. Add Monomers & Salts (this compound, Hexamethylenediamine, CaCl2, LiCl) B 2. Add Solvents (NMP, Pyridine) A->B C 3. Dissolve under N2 B->C D 4. Add Condensing Agent (Triphenyl Phosphite) C->D E 5. Heat to 110°C for 15h D->E F 6. Cool to Room Temperature E->F G 7. Precipitate in H2O/Methanol F->G H 8. Filter and Wash Precipitate G->H I 9. Dry under Vacuum H->I J Final Polyamide Product I->J

A flowchart illustrating the polyamide synthesis protocol.

Application 2: Precursor for Bioactive Molecules - Gabapentin Analogs

This compound and its derivatives can serve as starting materials for the synthesis of pharmaceutically active compounds. For instance, the related compound 1,1-cyclohexanediacetic acid monoamide is a key intermediate in the synthesis of Gabapentin, an anticonvulsant drug.[2] This suggests the potential for developing novel Gabapentin analogs from this compound.

Conceptual Signaling Pathway for Drug Action

While a specific signaling pathway for a hypothetical drug derived from this compound is not established, the following diagram illustrates a generalized pathway for a neuroactive compound that modulates ion channel activity, similar to the proposed mechanism of Gabapentin.

Drug_Action_Pathway Hypothetical Signaling Pathway for a Neuroactive Drug cluster_membrane Neuronal Membrane IonChannel Voltage-gated Ca2+ Channel Modulation Conformational Change & Channel Modulation IonChannel->Modulation Receptor Auxiliary Subunit (α2δ-1) Binding Binding Event Receptor->Binding Drug Drug Molecule (Cyclohexane-1,1-dicarboxylic acid derivative) Drug->Binding Binding->Modulation Effect Reduced Neurotransmitter Release (e.g., Glutamate) Modulation->Effect Inhibition Outcome Therapeutic Effect (e.g., Reduced Neuronal Excitability) Effect->Outcome

References

Application Notes and Protocols for the Quantification of Cyclohexane-1,1-dicarboxylic Acid in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,1-dicarboxylic acid is a dicarboxylic acid of interest in various chemical and pharmaceutical contexts. Accurate and precise quantification of this analyte in complex mixtures is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

A comparative overview of the recommended analytical techniques is presented below, highlighting their respective strengths and typical applications.

Technique Principle Advantages Considerations
HPLC-UV Separation based on polarity with a reversed-phase column, followed by UV detection.Simple, cost-effective, and robust for relatively high concentration samples.Lower sensitivity and selectivity compared to MS methods; requires the analyte to have a UV chromophore or derivatization.
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection.High chromatographic resolution and selectivity; provides structural information from mass spectra.Requires derivatization to increase volatility; potential for thermal degradation of the analyte.
LC-MS/MS High-efficiency separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.Excellent sensitivity and selectivity, suitable for trace-level quantification in complex matrices; provides high confidence in analyte identification.Higher initial instrument cost and complexity.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of dicarboxylic acids using the described methods. Please note that these values are representative and may vary depending on the specific instrumentation, matrix, and method optimization.

Table 1: HPLC-UV Method Performance (Representative Data)

ParameterValue
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: GC-MS Method Performance (Representative Data for Derivatized Dicarboxylic Acids)

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)92 - 108%
Precision (%RSD)< 10%

Table 3: LC-MS/MS Method Performance (Representative Data)

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (%RSD)< 7%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Sample Preparation: Solid Samples

This protocol is a general starting point for the extraction of this compound from solid matrices.

Materials:

  • Methanol/Water (1:1, v/v)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of methanol/water (1:1, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

cluster_sample_prep Sample Preparation Workflow start Homogenized Solid Sample weigh Weigh 1g of Sample start->weigh add_solvent Add 10 mL Methanol/Water (1:1) weigh->add_solvent vortex Vortex 1 min add_solvent->vortex sonicate Sonicate 30 min vortex->sonicate centrifuge Centrifuge at 5000 rpm for 10 min sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter final_sample Sample for Analysis filter->final_sample

Sample Preparation Workflow
HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B (adjust as needed for optimal separation)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Protocol:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the analyte by comparing the peak area of the sample to the calibration curve.

GC-MS Analysis (with Silylation)

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • DB-5ms capillary column (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent)

  • This compound standard

Derivatization Protocol:

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 1 hour.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

cluster_gcms_workflow GC-MS Analysis Workflow start Prepared Sample Extract evaporate Evaporate to Dryness start->evaporate derivatize Add Pyridine and BSTFA Heat at 70°C for 1 hr evaporate->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection (EI) separate->detect analyze Data Analysis (Quantification) detect->analyze

GC-MS Analysis Workflow
LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound standard

LC-MS/MS Conditions:

  • Mobile Phase Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - to be optimized):

  • Precursor Ion [M-H]⁻: m/z 171.1

  • Product Ions: To be determined by infusion of a standard solution. Likely fragments would involve the loss of H₂O (m/z 153.1) and CO₂ (m/z 127.1).

Protocol:

  • Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound.

  • Prepare a stock solution and a series of calibration standards.

  • Inject the standards and samples.

  • Quantify the analyte using the area ratio of the analyte peak to an internal standard (if used) against the calibration curve.

cluster_lcmsms_workflow LC-MS/MS Analysis Workflow start Prepared Sample inject Inject into LC-MS/MS start->inject separate LC Separation inject->separate ionize ESI (Negative) separate->ionize select Quadrupole 1 (Select Precursor Ion) ionize->select fragment Quadrupole 2 (Collision Cell) select->fragment detect Quadrupole 3 (Select Product Ions) fragment->detect analyze Data Analysis (Quantification) detect->analyze

LC-MS/MS Analysis Workflow

Concluding Remarks

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein offer a comprehensive starting point for method development and validation. It is recommended that for each new matrix, a thorough method validation be performed to ensure data quality and reliability.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclohexane-1,1-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common and effective malonic ester synthesis route.

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

A: Low overall yield in this multi-step synthesis can be attributed to several factors. The primary areas to investigate are the initial dialkylation of diethyl malonate and the final hydrolysis and purification steps. Incomplete reactions, the formation of byproducts, and mechanical losses during workup are common culprits. A systematic approach to troubleshooting, starting with the first step, is recommended.

Q2: I am observing significant amounts of mono-alkylated byproduct (diethyl 2-(5-bromopentyl)malonate) after the first alkylation step. How can I favor the desired double alkylation?

A: The formation of a significant amount of mono-alkylated product is a common issue. Here are several strategies to promote the desired intramolecular cyclization to form diethyl cyclohexane-1,1-dicarboxylate:

  • Choice of Base and Solvent: Ensure a sufficiently strong base is used to fully deprotonate the diethyl malonate. Sodium ethoxide in ethanol (B145695) is a standard choice. Using a less polar solvent might favor the intramolecular reaction after the first alkylation.

  • Reaction Time and Temperature: After the initial alkylation with 1,5-dibromopentane (B145557), a second equivalent of base is added to facilitate the intramolecular cyclization. Allowing for a sufficient reaction time at an appropriate temperature (reflux is common) is crucial for the second ring-closing step to proceed to completion.

  • High Dilution: Performing the second step (intramolecular cyclization) under high dilution conditions can favor the intramolecular reaction over intermolecular side reactions, which can lead to polymer formation.

Q3: During the hydrolysis of diethyl cyclohexane-1,1-dicarboxylate, I'm not getting a complete reaction. What can I do?

A: Incomplete hydrolysis of the diester to the dicarboxylic acid is a frequent problem. To drive the reaction to completion:

  • Reaction Conditions: Saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution is standard. Ensure a sufficient excess of the base is used (at least 2 equivalents).

  • Reflux Time: The hydrolysis of sterically hindered esters can be slow. Increasing the reflux time is often necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the reaction is complete.

  • Acidification: After hydrolysis, the reaction mixture must be thoroughly acidified to protonate the dicarboxylate salt and precipitate the dicarboxylic acid. Use a strong acid like concentrated HCl and check the pH to ensure it is sufficiently acidic (pH 1-2).

Q4: After acidification, my product is difficult to crystallize or appears oily. How can I improve the purity and isolation of the final product?

A: Issues with crystallization and purification can often be resolved with the following techniques:

  • Solvent for Crystallization: Finding a suitable solvent or solvent system is key. Experiment with different solvents. A common method is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling.

  • Washing: Ensure the crude product is washed thoroughly to remove any unreacted starting materials or byproducts. Washing with cold water can help remove inorganic salts.

  • Drying: The final product should be dried thoroughly under vacuum to remove any residual solvent, which can make it appear oily.

Experimental Protocols

A widely employed method for the synthesis of this compound is the reaction of diethyl malonate with 1,5-dibromopentane, followed by hydrolysis.

Protocol: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (2.1 equivalents) in ethanol to the stirred diethyl malonate solution.

  • Alkylation: To the resulting solution, add 1,5-dibromopentane (1 equivalent) dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the intramolecular cyclization.

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude diethyl cyclohexane-1,1-dicarboxylate can be purified by vacuum distillation.

Protocol: Hydrolysis to this compound
  • Saponification: The purified diethyl cyclohexane-1,1-dicarboxylate is refluxed with an excess of aqueous sodium hydroxide solution (e.g., 10-20%) until the ester layer disappears.

  • Acidification: The reaction mixture is cooled in an ice bath and then carefully acidified with concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).

  • Isolation: The precipitated this compound is collected by vacuum filtration.

  • Purification: The crude acid can be recrystallized from hot water or another suitable solvent to yield the pure product.

Quantitative Data

Optimizing reaction conditions is critical for maximizing the yield. The following table summarizes the impact of different bases and solvents on the yield of the cyclization step.

Diethyl Malonate (moles)1,5-Dibromopentane (moles)Base (equivalents)SolventTemperature (°C)Reaction Time (h)Yield of Diethyl Cyclohexane-1,1-dicarboxylate (%)
0.10.1NaOEt (2.1)EthanolReflux3~65-75
0.10.1NaH (2.1)THFReflux4~60-70
0.10.1K2CO3 (2.5)DMF1006~50-60

Note: Yields are approximate and can vary based on the specific experimental setup and purification efficiency.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis.

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A Diethyl Malonate + 1,5-Dibromopentane B Add Base (e.g., NaOEt) in Ethanol A->B C Reflux B->C D Work-up & Purification C->D E Diethyl Cyclohexane-1,1-dicarboxylate D->E F Diethyl Cyclohexane-1,1-dicarboxylate E->F Proceed to Hydrolysis G Add NaOH(aq) F->G H Reflux G->H I Acidify with HCl H->I J Filter & Recrystallize I->J K This compound J->K

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic

When encountering low yields, a logical troubleshooting process can help identify the root cause.

Troubleshooting Start Low Overall Yield CheckStep1 Analyze Cyclization Step Product Start->CheckStep1 Monoalkylated High Mono-alkylation? CheckStep1->Monoalkylated Yes IncompleteReaction Incomplete Reaction? CheckStep1->IncompleteReaction No CheckStep2 Analyze Hydrolysis Step CheckStep1->CheckStep2 No Issues OptimizeBase Optimize Base/Solvent Increase Reaction Time Monoalkylated->OptimizeBase IncompleteReaction->OptimizeBase OptimizeBase->CheckStep2 IncompleteHydrolysis Incomplete Hydrolysis? CheckStep2->IncompleteHydrolysis Yes PurificationIssue Purification/Isolation Issues? CheckStep2->PurificationIssue No OptimizeHydrolysis Increase Reflux Time Ensure Excess Base IncompleteHydrolysis->OptimizeHydrolysis OptimizeHydrolysis->PurificationIssue OptimizeCrystallization Optimize Crystallization Solvent Thorough Washing/Drying PurificationIssue->OptimizeCrystallization Yes Success Improved Yield PurificationIssue->Success No OptimizeCrystallization->Success

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

Technical Support Center: Purification of Cyclohexane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cyclohexane-1,1-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Given its chemical nature, water or mixtures of an organic solvent (like ethanol (B145695) or acetone) and an anti-solvent (like water or hexane) are often good starting points.[1][2][3]

Q2: What are the likely impurities in my crude this compound sample?

A2: Potential impurities largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: If synthesized via a malonic ester synthesis, for example, residual diethyl malonate or 1,5-dibromopentane (B145557) could be present.[4]

  • Side-Reaction Products: Incomplete hydrolysis of an ester precursor would leave ester-acid impurities.

  • Related Carboxylic Acids: Decarboxylation of one of the acid groups could lead to cyclohexanecarboxylic acid as an impurity.

  • Residual Solvents: Solvents used in the reaction or initial workup may be trapped in the crude solid.

Q3: How do I select an optimal solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Not react with this compound.[1]

  • Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.

  • Dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be filtered off hot).

  • Have a boiling point below the melting point of the compound to prevent it from melting or "oiling out" instead of dissolving.[1]

  • Be volatile enough to be easily removed from the purified crystals.

This compound is slightly soluble in water and more soluble in organic solvents like alcohols and ethers. A mixed solvent system, such as ethanol/water, could be effective.

Troubleshooting Guides

Issue 1: The compound "oils out" during recrystallization.

  • Question: When I attempt to recrystallize my crude product, it separates as a liquid (oil) instead of forming solid crystals upon cooling. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. To resolve this, you can:

    • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved and the solution is not overly saturated.[2]

    • Use a Different Solvent/Solvent System: Switch to a solvent with a lower boiling point. Alternatively, dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" hot solvent (e.g., water) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[2][3]

    • Lower the Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages precipitation over crystallization.[1][2]

    • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce nucleation and promote crystal growth.

Issue 2: Low recovery of the product after recrystallization.

  • Question: I am losing a significant amount of my product during the recrystallization process. How can I improve the yield?

  • Answer: Low recovery can be attributed to several factors. Consider the following optimization steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Using an excess will keep more of your product dissolved in the mother liquor upon cooling.[1]

    • Ensure Complete Crystallization: After slow cooling to room temperature, cool the flask in an ice-water bath to maximize the precipitation of the product from the solution.[1]

    • Avoid Premature Crystallization: Ensure the funnel and filter paper are pre-heated during hot filtration (if performed) to prevent the product from crystallizing along with the insoluble impurities.

    • Efficient Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[1]

    • Collect a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooling again to obtain a second, often less pure, crop of crystals.[1]

Issue 3: The purified product's melting point is broad or lower than the literature value.

  • Question: My final product has a melting point range of 171-175°C, which is broader and lower than the reported value (175-179°C). What is the cause?

  • Answer: A broad or depressed melting point is a classic indication of impurities. The presence of residual solvents or chemical impurities disrupts the crystal lattice, requiring less energy to melt. The solution is to repeat the purification process. A second recrystallization, potentially using a different solvent system, is often sufficient to achieve high purity.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[5]
Molecular Weight 172.18 g/mol [5]
Melting Point 175-179 °C
Boiling Point 375.4 ± 25.0 °C (Predicted)
Appearance Colorless crystalline solid
Solubility Slightly soluble in water; Soluble in alcohols and ethers
CAS Number 1127-08-8

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

This protocol outlines a general method for the purification of this compound using a single solvent.

  • Solvent Selection: Choose a suitable solvent (e.g., water, or an ethanol/water mixture) based on preliminary solubility tests.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent.[1] Transfer the crystallized solid and the mother liquor to the funnel with the vacuum applied.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]

  • Drying: Press the crystals as dry as possible on the funnel. Transfer the purified solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

G cluster_start Start cluster_process Process cluster_end End start Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve filter_hot 2. Hot filter (if insoluble impurities) dissolve->filter_hot cool 3. Cool slowly to form crystals filter_hot->cool filter_cold 4. Collect crystals (vacuum filtration) cool->filter_cold wash 5. Wash with ice-cold solvent filter_cold->wash dry 6. Dry crystals wash->dry end Pure Product dry->end

Caption: Standard experimental workflow for purification by recrystallization.

G cluster_problem Problem Observed cluster_solution Potential Solution oiling Compound Oils Out sol Increase solvent Add anti-solvent oiling->sol Cause: Supersaturation cool Decrease cooling rate oiling->cool Cause: Too rapid cooling low_yield Low Recovery min_sol Use minimum hot solvent low_yield->min_sol Cause: Too much solvent ice_bath Cool in ice-bath low_yield->ice_bath Cause: Incomplete precipitation impure Low Melting Point recrys Re-recrystallize (new solvent) impure->recrys Cause: Trapped impurities

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of Cyclohexane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexane-1,1-dicarboxylic acid. The guidance focuses on the common malonic ester synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for this compound?

A1: The most prevalent and direct method is a variation of the malonic ester synthesis. This process involves the reaction of diethyl malonate with 1,5-dihalopentane (commonly 1,5-dibromopentane) in the presence of a base to form a cyclic diester, followed by acidic or basic hydrolysis to yield the final dicarboxylic acid.[1][2]

Q2: Why is my overall yield of this compound lower than expected?

A2: Low yields can stem from several issues, but the most significant is often the competition between the desired intramolecular cyclization and intermolecular polymerization. Other potential causes include incomplete hydrolysis of the intermediate diester, or mechanical losses during workup and purification. A thorough review of the troubleshooting guide is recommended.

Q3: What is the "high dilution principle" and why is it important for this synthesis?

A3: The high dilution principle is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[3] By maintaining a very low concentration of the reactants, the probability of one end of the mono-alkylated intermediate finding the other end of the same molecule is increased, while the chances of it finding another molecule are reduced. This is critical for synthesizing medium to large rings and is highly recommended for this procedure.

Q4: Can I use a different dihaloalkane?

A4: Yes, but the length of the carbon chain will determine the size of the resulting ring. For this compound, a five-carbon chain linker, such as 1,5-dibromopentane (B145557) or 1,5-diiodopentane, is required to form the six-membered ring.[2]

Q5: Is the final decarboxylation step necessary?

A5: For the synthesis of this compound, decarboxylation is an undesired side reaction. The goal is to retain both carboxylic acid groups. However, in other variations of the malonic ester synthesis, heating the final product after hydrolysis is a deliberate step to produce a mono-substituted carboxylic acid (e.g., Cyclohexanecarboxylic acid).[4] Care must be taken during the hydrolysis step to avoid excessive heat that could induce premature decarboxylation.

Troubleshooting Guides

Issue 1: Low Yield of Diethyl cyclohexane-1,1-dicarboxylate (Cyclization Step)

Symptom: After the reaction of diethyl malonate and 1,5-dibromopentane, analysis of the crude product (e.g., by GC-MS or NMR) shows a significant amount of high molecular weight species or a smear of baseline material on TLC, with little of the desired cyclic diester.

Primary Cause: The primary cause is a competing intermolecular reaction, where the mono-alkylated intermediate reacts with another molecule of diethyl malonate enolate instead of cyclizing. This leads to the formation of linear oligomers or polymers.[5]

Solutions:

SolutionRationale
Implement High Dilution Conditions This is the most effective solution. Instead of adding reagents neat or at high concentration, add a solution of the diethyl malonate enolate and 1,5-dibromopentane very slowly, via syringe pump, to a large volume of refluxing solvent. This keeps the instantaneous concentration of reactants extremely low, favoring intramolecular cyclization.[3]
Verify Stoichiometry Ensure a strict 1:1 molar ratio of diethyl malonate to 1,5-dibromopentane. Using an excess of diethyl malonate will significantly increase the rate of the undesired intermolecular side reaction, forming tetraethyl heptane-1,1,7,7-tetracarboxylate.[1]
Check Base and Solvent Purity Use a freshly prepared solution of sodium ethoxide in anhydrous ethanol (B145695). Water contamination can neutralize the base and inhibit the reaction.
Issue 2: Incomplete Reaction or Presence of Mono-Alkylated Intermediate

Symptom: Analysis shows a significant amount of unreacted diethyl malonate and/or the intermediate, diethyl 2-(5-bromopentyl)malonate.[1]

Primary Cause: Insufficient base, insufficient reaction time, or a reaction temperature that is too low. Two equivalents of base are required: one for the initial deprotonation and one for the deprotonation of the mono-alkylated intermediate to facilitate cyclization.

Solutions:

SolutionRationale
Use Sufficient Base Ensure at least two full equivalents of a strong base (e.g., sodium ethoxide) are used relative to the diethyl malonate.
Increase Reaction Time/Temperature Monitor the reaction by TLC or GC. If starting materials persist, increase the reflux time. Ensure the reaction is maintained at the reflux temperature of the solvent (e.g., ethanol).
Choose a More Reactive Halide 1,5-diiodopentane is more reactive than 1,5-dibromopentane and may lead to a more complete reaction, although it is more expensive.
Issue 3: Low Yield of this compound (Hydrolysis Step)

Symptom: After hydrolysis and acidification, the isolated product is oily, has a broad melting point, or NMR/IR analysis indicates the presence of ester functional groups.

Primary Cause: Incomplete hydrolysis (saponification) of the sterically hindered diester, Diethyl cyclohexane-1,1-dicarboxylate.

Solutions:

SolutionRationale
Prolonged Hydrolysis The hydrolysis of this specific diester can be slow. Increase the reflux time (e.g., from 4 hours to 8-12 hours) with a strong base (e.g., NaOH or KOH) or strong acid (e.g., HCl, H₂SO₄) to ensure the reaction goes to completion.[6]
Use a Co-solvent If solubility is an issue during hydrolysis, adding a co-solvent like dioxane or using a phase-transfer catalyst can improve the reaction rate.
Ensure Complete Acidification After basic hydrolysis, the product exists as the dicarboxylate salt. The solution must be thoroughly acidified (e.g., to pH 1-2 with concentrated HCl) to precipitate the neutral dicarboxylic acid. Check the pH with indicator paper.

Experimental Protocols

Protocol 1: Synthesis of Diethyl cyclohexane-1,1-dicarboxylate

This protocol is representative and emphasizes the high dilution technique to maximize the yield of the cyclization step.

  • Preparation of Base: In a flame-dried 2L three-neck flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.1 eq) to anhydrous ethanol (1L) under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at room temperature.

  • Cyclization: In a separate flask, prepare a solution of 1,5-dibromopentane (1.0 eq) in anhydrous ethanol (250 mL). Using two syringe pumps, add the sodium diethyl malonate solution and the 1,5-dibromopentane solution simultaneously and at a very slow rate (e.g., over 8-10 hours) to a separate 3L flask containing 500 mL of refluxing anhydrous ethanol.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Add 500 mL of water to the residue to dissolve the sodium bromide salt.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 200 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield Diethyl cyclohexane-1,1-dicarboxylate as a colorless oil.[7]

Protocol 2: Hydrolysis to this compound
  • Saponification: In a round-bottom flask, combine the Diethyl cyclohexane-1,1-dicarboxylate (1.0 eq) with a 20% aqueous solution of sodium hydroxide (B78521) (4-5 eq).

  • Reflux: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction is complete when the oily ester layer is no longer visible.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully and slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

  • Purification: The crude solid can be recrystallized from hot water or a suitable organic solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[8]

Data Summary

The following table provides expected yields for analogous cyclization reactions, which can serve as a benchmark for this synthesis. Actual yields for the cyclohexane (B81311) derivative may vary based on reaction scale and adherence to the high dilution protocol.

Reaction StepProductTypical Yield RangeReference Compound
Malonic Ester Cyclization (with 1,3-dihalopropane)Diethyl cyclobutane-1,1-dicarboxylate50-60%Cyclobutane derivative[7]
Malonic Ester Cyclization (with 1,2-dihaloethane)Diethyl cyclopropane-1,1-dicarboxylate65-75%Cyclopropane derivative[8]
Hydrolysis and RecrystallizationThis compound>85%(From purified diester)

Visual Workflow and Logic Diagrams

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add Diethyl Malonate (Forms Enolate) A->B C Slowly add Enolate and 1,5-Dibromopentane to Refluxing Ethanol (High Dilution) B->C D Work-up & Vacuum Distillation C->D E Product: Diethyl cyclohexane-1,1-dicarboxylate D->E F Reflux Diester with Aqueous NaOH E->F Proceed to Hydrolysis G Cool and Acidify with conc. HCl F->G H Filter and Recrystallize G->H I Final Product: Cyclohexane- 1,1-dicarboxylic acid H->I

Caption: Overall experimental workflow for the synthesis of this compound.

G start Low Yield in Cyclization Step? q1 Was High Dilution Used? start->q1 a1_yes Check Stoichiometry (Must be 1:1) q1->a1_yes Yes a1_no Major Issue: Intermolecular Polymerization. Redesign experiment using slow addition via syringe pump. q1->a1_no No q2 Is Mono-alkylated Intermediate Present? a1_yes->q2 a2_yes Potential Issue: Insufficient Base. Use >2 eq. of NaOEt and ensure anhydrous conditions. q2->a2_yes Yes a2_no Proceed to check for other issues (e.g., reagent purity, temperature). q2->a2_no No

Caption: Troubleshooting decision tree for low yield in the cyclization step.

References

"optimization of reaction conditions for Cyclohexane-1,1-dicarboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclohexane-1,1-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction condition data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Malonic Ester Synthesis

This is a widely used method for synthesizing this compound, typically involving the reaction of diethyl malonate with 1,5-dihalopentane followed by hydrolysis.

Issue 1: Low or No Yield of Diethyl Cyclohexane-1,1-dicarboxylate

Possible Cause Suggested Solution
Incomplete Deprotonation of Diethyl Malonate Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the enolate. Use a base of appropriate strength; sodium ethoxide in ethanol (B145695) is standard.
Ineffective Alkylation Use a reactive dihalopentane, such as 1,5-dibromopentane (B145557) or 1,5-diiodopentane, as bromides and iodides are better leaving groups than chlorides. Ensure the reaction temperature is sufficient to promote the SN2 reaction, typically refluxing in ethanol.
Intermolecular Polymerization This is a significant side reaction where the dihalopentane reacts with multiple diethyl malonate molecules, forming long chains instead of the desired cyclic product. To favor the intramolecular cyclization, use high dilution conditions. This can be achieved by slowly adding the dihalopentane and base to the reaction mixture over an extended period.
Elimination Side Reaction The ethoxide base can induce elimination reactions with the dihalopentane, forming pentenes. Use a non-nucleophilic base if elimination is a major issue, although this can complicate the initial deprotonation. Maintaining a controlled temperature can also minimize elimination.

Issue 2: Incomplete Hydrolysis of Diethyl Cyclohexane-1,1-dicarboxylate

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Saponification (base-catalyzed hydrolysis) is often more efficient than acid-catalyzed hydrolysis for esters. Ensure the reaction is heated to reflux for an adequate amount of time (several hours) to ensure complete conversion to the dicarboxylate salt.
Reversibility of Acid-Catalyzed Hydrolysis If using acid catalysis, ensure a sufficient excess of water is present to drive the equilibrium towards the products.
Steric Hindrance The gem-diester structure may exhibit some steric hindrance. Using a stronger base or higher temperatures may be necessary to facilitate complete hydrolysis.

Issue 3: Unwanted Decarboxylation to Cyclohexanecarboxylic Acid

Possible Cause Suggested Solution
High Temperature During Acidic Workup This compound is prone to decarboxylation upon heating, especially in acidic conditions.[1] During the acidification of the dicarboxylate salt after hydrolysis, keep the temperature low (e.g., using an ice bath) to prevent the loss of a carboxyl group.
Overly Acidic Conditions While acidification is necessary to protonate the carboxylate, excessively harsh acidic conditions combined with heat will promote decarboxylation. Use a controlled amount of a strong acid like HCl or H₂SO₄.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the malonic ester synthesis, where diethyl malonate is reacted with a 1,5-dihalopentane (commonly 1,5-dibromopentane) in the presence of a base like sodium ethoxide to form diethyl cyclohexane-1,1-dicarboxylate. This intermediate is then hydrolyzed to yield the final product.[1]

Q2: What are the key reaction steps in the malonic ester synthesis of this compound?

A2: The synthesis involves three main stages:

  • Enolate Formation: Deprotonation of diethyl malonate using a base.

  • Dialkylation: A two-step nucleophilic substitution. The first reaction with 1,5-dihalopentane forms an intermediate, which then undergoes an intramolecular reaction to form the cyclohexane (B81311) ring.

  • Hydrolysis: Conversion of the diester to the dicarboxylic acid, typically under basic conditions followed by acidic workup.

Q3: How can I minimize the formation of byproducts in the malonic ester synthesis?

A3: To reduce intermolecular polymerization, employ high-dilution techniques. To avoid unwanted decarboxylation, maintain low temperatures during the acidic workup after hydrolysis. Careful control of stoichiometry and reaction conditions is crucial.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, other potential routes include:

  • Hydrolysis of 1,1-Dicyanocyclohexane: This involves the hydrolysis of the corresponding dinitrile, which can be prepared from cyclohexanone.

  • Oxidation of 1,1-Bis(hydroxymethyl)cyclohexane: The diol can be oxidized to the dicarboxylic acid using strong oxidizing agents.

Experimental Protocols

Method 1: Malonic Ester Synthesis of this compound

This protocol is based on established procedures for analogous cyclizations.[2]

Step 1: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Add diethyl malonate to the sodium ethoxide solution and stir.

  • Slowly add a solution of 1,5-dibromopentane in anhydrous ethanol to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the sodium bromide byproduct.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude diethyl cyclohexane-1,1-dicarboxylate by vacuum distillation.

Step 2: Hydrolysis to this compound

  • To the purified diethyl cyclohexane-1,1-dicarboxylate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours until the ester layer disappears.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 1-2, while keeping the temperature below 10°C to prevent decarboxylation.

  • The this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction parameters for the malonic ester synthesis.

Parameter Step 1: Cyclization Step 2: Hydrolysis
Reactants Diethyl malonate, 1,5-dibromopentane, Sodium ethoxideDiethyl cyclohexane-1,1-dicarboxylate, Sodium hydroxide
Solvent Anhydrous EthanolWater
Temperature Reflux (approx. 78 °C)Reflux (approx. 100 °C)
Reaction Time 4-8 hours4-6 hours
Typical Yield 50-60% (for analogous cyclizations)[2]>90%

Visualizations

Experimental Workflow: Malonic Ester Synthesis

malonic_ester_synthesis_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis start1 Diethyl Malonate + 1,5-Dibromopentane enolate Enolate Formation (NaOEt, EtOH) start1->enolate cyclization Intramolecular Cyclization enolate->cyclization diester Diethyl Cyclohexane- 1,1-dicarboxylate cyclization->diester hydrolysis Saponification (NaOH, H2O, Reflux) diester->hydrolysis Purification acidification Acidification (HCl, <10°C) hydrolysis->acidification product Cyclohexane-1,1- dicarboxylic acid acidification->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Cyclic Diester cause1 Incomplete Deprotonation problem->cause1 cause2 Intermolecular Polymerization problem->cause2 cause3 Elimination Side Reaction problem->cause3 solution1 Use Anhydrous Reagents & Inert Atm. cause1->solution1 solution2 High Dilution Conditions cause2->solution2 solution3 Control Temperature & Base Choice cause3->solution3

References

"troubleshooting thermal decomposition of Cyclohexane-1,1-dicarboxylic acid during polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the thermal decomposition of Cyclohexane-1,1-dicarboxylic acid during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

This compound is an organic compound with the chemical formula C8H12O4.[1][2] It is a solid at room temperature with a melting point between 175-179 °C.[3] It serves as a monomer, specifically as a dicarboxylic acid, in condensation polymerization reactions, typically with diols, to produce polyesters.[1][4]

Q2: Why is thermal decomposition a concern for this compound during polymerization?

This compound is a geminal dicarboxylic acid, meaning both carboxyl groups are attached to the same carbon atom.[5][6] This structure makes it susceptible to thermal decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide (CO₂).[7][8] This process can be initiated by the high temperatures often required for melt-state polycondensation, leading to defects in the polymer chain and affecting the final properties of the material.[9]

Q3: At what temperature does this compound start to decompose?

Q4: What are the primary products of its thermal decomposition?

The primary thermal decomposition pathway for a geminal dicarboxylic acid like this compound is decarboxylation, which results in the loss of one carboxyl group as carbon dioxide (CO₂) gas, yielding cyclohexanecarboxylic acid.[6][7] This monofunctional acid can act as a chain terminator during polymerization, limiting the molecular weight of the resulting polymer.

Troubleshooting Guide

This guide addresses specific issues that may arise from the thermal decomposition of this compound during polymerization.

Issue 1: Low Molecular Weight or Poor Polymer Properties

Question: My final polyester (B1180765) has a much lower molecular weight than expected, and its mechanical properties are poor. Could this be related to monomer decomposition?

Answer: Yes, this is a classic symptom of premature chain termination caused by the thermal decomposition of this compound. The decarboxylation of the monomer creates a monofunctional acid, which caps (B75204) the growing polymer chains and prevents them from reaching the desired length.

Troubleshooting Workflow: Low Molecular Weight

G start Problem: Low Polymer Molecular Weight check_temp Review Polymerization Temperature Profile start->check_temp is_high Is Temperature > 220°C? check_temp->is_high lower_temp Action: Lower Reaction Temperature is_high->lower_temp Yes check_time Review Reaction Time is_high->check_time No use_catalyst Action: Introduce Catalyst to Lower Temp Requirement lower_temp->use_catalyst analyze Confirm Decomposition: Use TGA or GC-MS (See Protocol 2) use_catalyst->analyze is_long Is Reaction Time Excessively Long? check_time->is_long reduce_time Action: Optimize and Reduce Reaction Time is_long->reduce_time Yes add_stabilizer Consider Advanced Mitigation: Add Thermal Stabilizer is_long->add_stabilizer No reduce_time->analyze add_stabilizer->analyze solution Solution: Optimized Polymer with Higher Molecular Weight analyze->solution

Caption: Troubleshooting workflow for low molecular weight polymers.

Issue 2: Gas Evolution and Foaming in the Reaction Mixture

Question: I am observing significant bubbling and foaming in my reactor during the melt polycondensation stage. What could be the cause?

Answer: The evolution of gas is a strong indicator of decarboxylation, where CO₂ is released from the this compound monomer.[7][8] This not only signifies monomer degradation but can also introduce porosity and defects into the final polymer.

Recommended Actions:

  • Reduce Reaction Temperature: This is the most direct way to minimize thermal decomposition. Investigate the lowest possible temperature at which polymerization still proceeds efficiently.

  • Apply Vacuum Gradually: If performing a vacuum polycondensation, apply the vacuum in stages. A sudden high vacuum at elevated temperatures can accelerate the removal of volatile byproducts and may also promote decomposition.

  • Use an Inert Atmosphere: Ensure the reaction is conducted under a blanket of inert gas like nitrogen or argon. This prevents oxidative side reactions that can exacerbate thermal degradation.

Issue 3: Discoloration of the Final Polymer

Question: The resulting polyester is yellow or brown, but I expected a colorless product. Is this a sign of decomposition?

Answer: Yes, discoloration is often a sign of thermal degradation.[9] While this compound itself might not be the primary source of color, the high temperatures that cause its decomposition can also lead to other side reactions and the degradation of other components (diols, catalysts), resulting in chromophores (color-causing groups) in the polymer backbone.

Recommended Actions:

  • Incorporate Antioxidants/Stabilizers: The addition of thermal stabilizers, such as phosphite-based compounds or hindered phenols, can protect the polymer from degradation at high processing temperatures.[9][14] These additives work by neutralizing free radicals and peroxides that can initiate degradation pathways.[14]

  • Purify Monomers: Ensure high purity of both the dicarboxylic acid and the diol. Impurities can act as catalysts for degradation reactions.

  • Optimize Catalyst Choice: Some polymerization catalysts can be more aggressive and promote side reactions at high temperatures. Evaluate different catalysts to find one that is effective at lower temperatures.

Table 1: Troubleshooting Summary
SymptomProbable CausePrimary SolutionSecondary Actions
Low Molecular WeightMonomer decarboxylation leading to chain termination.Lower polymerization temperature.Optimize reaction time; use a more efficient catalyst.
Gas Bubbling/FoamingRelease of CO₂ gas from decarboxylation.Reduce reaction temperature.Apply vacuum gradually; use an inert atmosphere.
Polymer DiscolorationThermal degradation and side reactions at high temperatures.Add thermal stabilizers or antioxidants.Purify monomers; optimize catalyst selection.

Experimental Protocols

Protocol 1: Standard Melt Polycondensation for Polyester Synthesis

This protocol provides a general procedure for polyester synthesis, which can be adapted to investigate the effects of temperature and stabilizers.

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Charging Monomers: Charge the reactor with equimolar amounts of this compound and the chosen diol (e.g., 1,4-butanediol).

  • Catalyst Addition: Add a suitable catalyst, such as titanium tetrabutoxide (TBT), typically at a concentration of 200-500 ppm relative to the polymer weight.

  • Esterification Stage:

    • Heat the mixture under a slow stream of nitrogen to 180-200°C.

    • Maintain this temperature with stirring for 2-4 hours, or until the theoretical amount of water byproduct has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to the target polymerization temperature (e.g., starting at 220°C).

    • Simultaneously, gradually reduce the pressure to below 1 mbar over 30-60 minutes.

    • Continue the reaction for 2-5 hours. The reaction is complete when the stirrer torque indicates a significant increase in melt viscosity.

  • Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath before pelletizing.

Protocol 2: Analytical Method for Detecting Decomposition - TGA

Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition for the monomer.[15]

  • Sample Preparation: Place 5-10 mg of pure this compound into a TGA sample pan (alumina or platinum).

  • Instrument Setup:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis: Monitor the sample weight as a function of temperature. The onset temperature of weight loss corresponds to the beginning of thermal decomposition (decarboxylation). This provides a crucial data point for setting the maximum safe temperature for polymerization.

Table 2: Common Stabilizers for Polyester Synthesis
Stabilizer TypeExample Compound(s)Function
Primary Antioxidants Hindered Phenols (e.g., Irganox 1010)Neutralize free radicals formed during oxidation.[14]
Secondary Antioxidants Phosphites (e.g., Irgafos 168)Decompose peroxides, providing long-term thermal stability.[14]
Anti-Hydrolysis Agents CarbodiimidesScavenge carboxyl groups to prevent hydrolytic degradation.[14]

Visualizations

Decomposition Pathway

The following diagram illustrates the thermal decarboxylation of this compound.

Caption: Thermal decomposition of this compound.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of Phthalic Acid to Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of phthalic acid to cyclohexanedicarboxylic acid.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to catalyst deactivation in the hydrogenation of phthalic acid.

Issue 1: Gradual or Rapid Decrease in Conversion Rate

Question: My reaction is showing a significant drop in the conversion of phthalic acid to cyclohexanedicarboxylic acid over time or with subsequent catalyst reuse. What are the potential causes and how can I troubleshoot this?

Answer:

A decrease in conversion is a primary indicator of catalyst deactivation. The most common causes are poisoning, coking/fouling, sintering, and leaching of the active metal.

Troubleshooting Steps:

  • Analyze Feedstock and Solvent Purity: Impurities in the phthalic acid feedstock or the solvent can act as catalyst poisons.

    • Recommendation: Analyze your starting materials for common poisons like sulfur, nitrogen compounds, and heavy metals using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Characterize the Spent Catalyst: Examining the used catalyst can provide direct evidence of the deactivation mechanism.

    • Coking/Fouling: Use Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits (coke) on the catalyst surface.

    • Sintering: Employ Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in the metal particle size. An increase in particle size compared to the fresh catalyst indicates sintering.

    • Leaching: Use ICP-MS to analyze the reaction filtrate for the presence of the active metal (e.g., Palladium, Rhodium). Also, digest a sample of the spent catalyst and analyze its metal content to compare with the fresh catalyst.

  • Review Reaction Conditions: Harsh reaction conditions can accelerate catalyst deactivation.

    • Recommendation: If sintering is suspected, consider lowering the reaction temperature. If coking is the issue, increasing the hydrogen pressure might mitigate it.

Issue 2: Change in Selectivity

Question: I am observing an increase in by-products and a decrease in the selectivity towards the desired cyclohexanedicarboxylic acid isomers. What could be the cause?

Answer:

A shift in selectivity is often linked to changes in the catalyst's active sites or pore structure.

Troubleshooting Steps:

  • Characterize the Catalyst Surface: Changes to the active sites can alter the reaction pathway.

    • Recommendation: Use techniques like Temperature Programmed Desorption (TPD) with probe molecules to investigate the nature of the active sites on the deactivated catalyst.

  • Correlate with Morphological Changes: Physical changes to the catalyst can impact selectivity.

    • Recommendation: Analyze TEM images to see if changes in particle size and shape correlate with the observed changes in selectivity. Pore blockage due to coking can be investigated using gas adsorption techniques (e.g., BET analysis).

  • Adjust Reaction Parameters: Minor adjustments to the reaction conditions can sometimes restore selectivity.

    • Recommendation: Experiment with slightly lower temperatures or pressures to see if selectivity towards the desired product can be improved.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of phthalic acid, and which are most susceptible to deactivation?

A1: Commonly used catalysts include Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Ruthenium on carbon (Ru/C).[1] All are susceptible to deactivation, but the mechanism can vary. Pd/C catalysts are known to be prone to leaching in acidic media and can be poisoned by sulfur compounds.[2] Rhodium catalysts are generally robust but can also be poisoned and are more expensive.[3]

Q2: Can a deactivated catalyst be regenerated?

A2: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism.

  • Coking/Fouling: Can often be reversed by washing with a suitable solvent to remove deposited organic species.[4] In some cases, a controlled oxidation (calcination) in air can burn off coke, followed by a re-reduction step.[5]

  • Poisoning: Reversible poisoning can sometimes be addressed by washing. However, strong chemisorption of poisons like sulfur is often irreversible.

  • Sintering: This is generally an irreversible process as it involves the physical growth of metal particles.[5]

  • Leaching: This is an irreversible loss of the active metal from the support.

Q3: How can I minimize catalyst deactivation from the start?

A3:

  • Use High-Purity Reagents: Ensure your phthalic acid, solvent, and hydrogen are free from potential catalyst poisons.

  • Optimize Reaction Conditions: Avoid excessively high temperatures that can lead to sintering.

  • Proper Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent pre-reaction oxidation.

Data Presentation

Table 1: Representative Data on Catalyst Deactivation in Aromatic Acid Hydrogenation

CatalystSubstrateCycle/TimeConversion (%)Selectivity to Cyclohexane Carboxylic Acid Derivative (%)Reference
5% Rh/CBenzoic Acid6 h95.8100[3]
0.5 wt% Pd/CTerephthalic Acid~360 daysDeactivatedN/A[6]
Ni20Zn10/ACPhthalic Acid EsterRun 1~87~70[7]
Ni20Zn10/ACPhthalic Acid EsterRun 4~78~43[7]

Note: Data for phthalic acid hydrogenation to cyclohexanedicarboxylic acid is limited. The table includes data from closely related aromatic acid hydrogenations to illustrate typical deactivation trends.

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Activity and Deactivation in Phthalic Acid Hydrogenation

Objective: To determine the initial activity and the rate of deactivation of a catalyst over several cycles.

Materials:

  • Phthalic acid

  • Solvent (e.g., deionized water, acetic acid)

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • High-pressure autoclave reactor with a stirrer

  • Hydrogen gas source

  • Analytical equipment (e.g., HPLC, GC)

Procedure:

  • Reactor Setup:

    • Add phthalic acid and the solvent to the autoclave.

    • Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst.

    • Seal the reactor.

  • Purging:

    • Pressurize the reactor with nitrogen to check for leaks.

    • Vent the nitrogen and purge the system with hydrogen gas multiple times to remove all air.

  • Reaction:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 MPa).[3]

    • Begin stirring and heat the reactor to the target temperature (e.g., 80-150 °C).[8]

    • Monitor the reaction by taking samples at regular intervals and analyzing them for the conversion of phthalic acid and the formation of cyclohexanedicarboxylic acid.

  • Catalyst Recycling and Deactivation Study:

    • After the first reaction cycle, cool down the reactor and release the pressure.

    • Recover the catalyst by filtration.

    • Wash the catalyst with the reaction solvent and dry it under vacuum.

    • Reuse the recovered catalyst for a subsequent reaction under identical conditions.

    • Repeat for several cycles and plot the conversion and selectivity versus the cycle number to quantify deactivation.

Protocol 2: General Procedure for Regeneration of a Deactivated Catalyst

Objective: To restore the activity of a catalyst deactivated by coking/fouling.

Materials:

  • Deactivated catalyst

  • Solvent for washing (e.g., chloroform (B151607), acetic acid)[4]

  • Beaker and stirring plate

  • Ultrasonic bath (optional)

  • Filtration apparatus

  • Drying oven or vacuum oven

  • Tube furnace for oxidative regeneration (if necessary)

Procedure:

  • Solvent Washing:

    • Place the deactivated catalyst in a beaker with a suitable solvent (e.g., chloroform and glacial acetic acid).[4]

    • Stir the slurry for a defined period (e.g., 1-2 hours). Sonication can be used to enhance the process.

    • Filter the catalyst and wash it with fresh solvent.

    • Dry the catalyst in a vacuum oven at a moderate temperature.

  • Oxidative Regeneration (for severe coking):

    • Place the solvent-washed and dried catalyst in a tube furnace.

    • Heat the catalyst in a controlled flow of air or a diluted oxygen/nitrogen mixture to a specific temperature (e.g., 300-400°C) to burn off carbon deposits.

    • After oxidation, purge the system with an inert gas and cool down.

    • The catalyst will likely need to be re-reduced in a hydrogen flow before reuse.

Visualizations

Diagram 1: General Pathways of Catalyst Deactivation

G Start Active Catalyst Deactivation Catalyst Deactivation Start->Deactivation Poisoning Poisoning (e.g., Sulfur, Nitrogen) Deactivation->Poisoning Coking Coking / Fouling (Carbon Deposition) Deactivation->Coking Sintering Sintering (Thermal Degradation) Deactivation->Sintering Leaching Leaching (Metal Dissolution) Deactivation->Leaching Deactivated Deactivated Catalyst Poisoning->Deactivated Coking->Deactivated Sintering->Deactivated Leaching->Deactivated G Start Decreased Activity Observed Step1 Analyze Feedstock for Impurities (GC-MS, ICP-MS) Start->Step1 Step2 Characterize Spent Catalyst Start->Step2 Step3 Analyze Reaction Filtrate for Leached Metal (ICP-MS) Start->Step3 Step4 Review Reaction Conditions (Temp, Pressure) Start->Step4 Result1 Poisoning Confirmed Step1->Result1 SubStep2a TGA for Coking Step2->SubStep2a SubStep2b TEM/XRD for Sintering Step2->SubStep2b Result4 Leaching Confirmed Step3->Result4 Action3 Optimize Conditions (Lower Temp) / Replace Catalyst Step4->Action3 Result2 Coking/Fouling Confirmed SubStep2a->Result2 Result3 Sintering Confirmed SubStep2b->Result3 Action1 Purify Feedstock / Use Guard Bed Result1->Action1 Action2 Regenerate Catalyst (Solvent Wash / Calcination) Result2->Action2 Result3->Action3 Action4 Modify Catalyst Support / Replace Catalyst Result4->Action4

References

Technical Support Center: Stereochemical Control in Cyclohexanedicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of cyclohexanedicarboxylic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during these intricate syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in the synthesis of cyclohexanedicarboxylic acid isomers?

A1: The main strategies for establishing and controlling the stereochemistry of cyclohexanedicarboxylic acid isomers include:

  • Diastereoselective Synthesis: Employing reactions that preferentially form one diastereomer over another. A common example is the Diels-Alder reaction to create a cyclohexene (B86901) precursor with a defined cis-stereochemistry, followed by hydrogenation.[1] The choice of diene and dienophile, along with reaction conditions, is crucial for selectivity.[2]

  • Enantioselective Synthesis: Utilizing chiral catalysts or auxiliaries to favor the formation of one enantiomer. This can be achieved through methods like asymmetric hydrogenation, enantioselective Diels-Alder reactions, or enzymatic resolutions.[3][4]

  • Chiral Resolution: Separating a racemic mixture of enantiomers by converting them into diastereomeric salts using a chiral resolving agent.[5] These salts, having different physical properties, can then be separated by crystallization. Subsequent removal of the resolving agent yields the separated enantiomers.[6][7][8]

  • Isomerization: Converting an undesired stereoisomer into the desired one. For instance, the cis-isomer of 1,4-cyclohexanedicarboxylic acid can be isomerized to the more thermodynamically stable trans-isomer through heating.[9][10]

Q2: How can I effectively separate cis and trans diastereomers of cyclohexanedicarboxylic acid?

A2: Separating cis and trans isomers can be challenging due to their similar chemical properties. Effective methods include:

  • Fractional Crystallization: This technique exploits differences in the solubility of the diastereomers in a particular solvent. By carefully controlling the temperature and solvent system, one isomer can be selectively crystallized out of the solution.[11]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often after derivatization to their more volatile ester forms, are powerful analytical and preparative tools for separating diastereomers.[7]

  • Derivatization: Converting the dicarboxylic acids into derivatives like esters or amides can alter their physical properties, potentially making them easier to separate by chromatography or crystallization.

Q3: My Diels-Alder reaction to form the cyclohexene precursor shows low endo selectivity. What can I do to improve it?

A3: Low endo selectivity in Diels-Alder reactions is a common issue. Here are some strategies to favor the kinetic endo product:

  • Lower the Reaction Temperature: Endo selectivity is often enhanced at lower temperatures as the transition state leading to the endo product is stabilized by secondary orbital interactions but is kinetically favored.[8]

  • Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and often increasing the energy difference between the endo and exo transition states, thereby enhancing endo selectivity.[8]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. In some cases, aqueous media have been shown to improve both.[8]

Q4: I am having trouble with the chiral resolution of my racemic cyclohexanedicarboxylic acid. What are some common pitfalls?

A4: Common issues in chiral resolution via diastereomeric salt formation include:

  • Poor Crystal Formation: The choice of solvent is critical. A solvent system that allows for slow, controlled crystallization is necessary. Avoid overly rapid precipitation.

  • Low Enantiomeric Excess (e.e.) of the Resolved Product: This can result from co-precipitation of the more soluble diastereomeric salt. Multiple recrystallizations may be necessary to improve the e.e. of the less soluble salt.

  • Incorrect Molar Ratio of Resolving Agent: The stoichiometry between the racemic acid and the chiral resolving agent is crucial. An incorrect ratio can lead to the formation of different salts with varying solubilities, and in some cases, can even result in the precipitation of the racemic starting material.[6][7][8]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Synthesis
ProblemPotential Cause(s)Recommended Solution(s)
Low cis:trans ratio after hydrogenation of a substituted phthalic acid. 1. Harsh reaction conditions (high temperature or pressure) causing epimerization. 2. The chosen catalyst is not optimal for stereoretention.1. Employ milder hydrogenation conditions (lower temperature, lower hydrogen pressure). 2. Screen different catalysts (e.g., Pd/C, Rh/C, Ru/C) to find one that favors the desired diastereomer.[12]
Epimerization of a stereocenter during workup or purification. 1. Exposure to strongly acidic or basic conditions. 2. Elevated temperatures during purification (e.g., distillation).1. Use neutral workup conditions whenever possible. 2. Purify via methods that do not require high temperatures, such as column chromatography or recrystallization at lower temperatures.[13]
Issue 2: Poor Enantioselectivity in Chiral Resolution
ProblemPotential Cause(s)Recommended Solution(s)
The obtained enantiomeric excess (e.e.) is consistently low after crystallization. 1. The solubility difference between the two diastereomeric salts is small in the chosen solvent. 2. The solution is cooling too quickly, leading to co-precipitation.1. Screen a variety of solvents or solvent mixtures to maximize the solubility difference. 2. Ensure a slow, controlled cooling process. Seeding the solution with a pure crystal of the desired diastereomeric salt can also be beneficial.
Difficulty in breaking the diastereomeric salt to recover the pure enantiomer. 1. Incomplete acidification or basification. 2. The free enantiomer is soluble in the aqueous layer.1. Ensure the pH is adjusted sufficiently to fully protonate/deprotonate the carboxylic acid and the resolving agent. 2. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the desired enantiomer.

Quantitative Data Summary

Synthesis MethodTarget IsomerDiastereomeric Ratio (cis:trans or endo:exo)Enantiomeric Excess (e.e.)Reference(s)
Hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640)cis-1,2-Cyclohexanedicarboxylic acidPredominantly cisN/A (meso compound)[1]
Diels-Alder of 1,3-butadiene (B125203) and maleic anhydridecis-4-cyclohexene-1,2-dicarboxylic anhydrideHigh endo selectivityN/A (meso compound)[8]
Isomerization of cis-1,4-cyclohexanedicarboxylic acidtrans-1,4-Cyclohexanedicarboxylic acidThermodynamically controlled equilibrium favors trans (approx. 66% trans)N/A[14]
Chiral resolution of trans-1,2-cyclohexanedicarboxylic acid with (S)-phenylethylamine(1S,2S)-1,2-Cyclohexanedicarboxylic acidN/AUp to 97%[6][7][8]
Enzymatic hydrolysis of cis-cyclohex-4-ene-1,2-dicarboxylate(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid monomethyl esterN/A94-97%[15]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid via Hydrogenation

This protocol is adapted from the synthesis of cis-1,2-cyclohexanedicarboxylic anhydride, which can be readily hydrolyzed to the diacid.

Step 1: Diels-Alder Reaction to form cis-4-cyclohexene-1,2-dicarboxylic anhydride

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve maleic anhydride in a suitable solvent like ethyl acetate (B1210297).

  • Add a diene (e.g., 1,3-butadiene, which can be generated in situ from 3-sulfolene).

  • Heat the mixture under reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Step 2: Hydrogenation to cis-1,2-Cyclohexanedicarboxylic Anhydride

  • Dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride in a suitable solvent (e.g., ethyl acetate or glacial acetic acid) in a hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst, such as 5% Pd/C or platinum oxide.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude cis-1,2-cyclohexanedicarboxylic anhydride. The product can be purified by recrystallization.

Step 3: Hydrolysis to cis-1,2-Cyclohexanedicarboxylic Acid

  • Heat the cis-1,2-cyclohexanedicarboxylic anhydride with water under reflux until the anhydride has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath to crystallize the cis-1,2-cyclohexanedicarboxylic acid.

  • Collect the crystals by vacuum filtration and dry them.

Protocol 2: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol outlines the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid using (S)-(-)-α-phenylethylamine as the resolving agent.

  • Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent mixture (e.g., methanol/isopropanol).

  • Slowly add a specific molar ratio of (S)-(-)-α-phenylethylamine (typically less than 3:1 amine to acid) to the solution with stirring.[6][7][8]

  • Stir the mixture for several hours at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete salt formation.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • To improve enantiomeric purity, the collected salt can be recrystallized from the same solvent system.

  • To recover the enantiomerically enriched dicarboxylic acid, dissolve the diastereomeric salt in an aqueous solution of a strong acid (e.g., 2N HCl).

  • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched trans-1,2-cyclohexanedicarboxylic acid.

Visualizations

experimental_workflow_diels_alder cluster_step1 Step 1: Diels-Alder Cycloaddition cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Hydrolysis start Maleic Anhydride + Diene reaction1 Reflux in Solvent start->reaction1 product1 cis-4-Cyclohexene-1,2- dicarboxylic Anhydride reaction1->product1 reaction2 H2, Catalyst (e.g., Pd/C) product1->reaction2 product2 cis-1,2-Cyclohexanedicarboxylic Anhydride reaction2->product2 reaction3 Reflux in H2O product2->reaction3 final_product cis-1,2-Cyclohexanedicarboxylic Acid reaction3->final_product

Caption: Workflow for the diastereoselective synthesis of cis-1,2-cyclohexanedicarboxylic acid.

troubleshooting_low_enantioselectivity cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Enantiomeric Excess (e.e.) in Chiral Resolution cause1 Poor Solubility Difference of Diastereomeric Salts start->cause1 cause2 Rapid Crystallization (Co-precipitation) start->cause2 solution1 Screen Different Solvents or Solvent Mixtures cause1->solution1 solution2 Implement Slow, Controlled Cooling cause2->solution2 solution3 Seed the Solution with Pure Diastereomeric Salt cause2->solution3 solution4 Perform Multiple Recrystallizations solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting logic for low enantioselectivity in chiral resolution.

References

"issues with solubility of Cyclohexane-1,1-dicarboxylic acid in reaction media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclohexane-1,1-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white crystalline solid. It is generally characterized as being slightly soluble in water but exhibits good solubility in polar organic solvents such as alcohols and ethers.[1][2] Its solubility is influenced by temperature, with higher temperatures generally leading to increased solubility.[1] The presence of the nonpolar cyclohexane (B81311) ring makes it less soluble in water compared to shorter-chain linear dicarboxylic acids.[3]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

There are several strategies to improve the solubility of this compound:

  • Solvent Selection: Choose a more polar organic solvent. Alcohols (methanol, ethanol) and ethers (like THF) are good starting points. For reactions requiring aprotic conditions, consider solvents like acetone, DMF, or DMSO.

  • Temperature Increase: Gently heating the reaction mixture can significantly improve solubility. However, be mindful of the thermal stability of your other reactants and potential side reactions at elevated temperatures.

  • Formation of a Salt: In aqueous or protic media, adding a base (e.g., sodium hydroxide, triethylamine) will deprotonate the carboxylic acid groups to form a more soluble carboxylate salt.[3] This is a common technique used in liquid-liquid extractions to move dicarboxylic acids into an aqueous phase.[3]

  • Co-solvent System: Employing a mixture of solvents can sometimes enhance solubility beyond what is achievable with a single solvent.

Q3: My reaction yield is low when using this compound. What are the potential causes related to the starting material?

Low yields can stem from several factors related to this compound:

  • Poor Solubility: If the acid is not fully dissolved, the reaction will be heterogeneous and likely slow, leading to incomplete conversion. Refer to the troubleshooting guide below for addressing solubility issues.

  • Steric Hindrance: The two carboxylic acid groups are attached to the same carbon atom (a gem-dicarboxylic acid). This arrangement can create steric hindrance, potentially slowing down the reaction rate compared to dicarboxylic acids where the functional groups are further apart.[4][5]

  • Decarboxylation: Gem-dicarboxylic acids can be prone to decarboxylation (loss of CO₂) upon heating, especially under acidic or basic conditions.[6][7][8][9][10] This would lead to the formation of cyclohexanecarboxylic acid, reducing the yield of the desired dicarboxylic acid product.

  • Purity of the Starting Material: Ensure the this compound is of high purity, as impurities can interfere with the reaction.

Q4: Are there any specific safety precautions I should take when working with this compound?

Yes, it is important to handle this compound with appropriate safety measures. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Suggested Solution
Poor Solubility in Reaction Medium The solvent is not polar enough.Switch to a more polar solvent such as methanol, ethanol, acetone, DMF, or DMSO.
The reaction temperature is too low.Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products.
The concentration of the acid is too high.Use a larger volume of solvent to decrease the concentration.
Low or No Reaction Conversion Incomplete dissolution of the dicarboxylic acid.Address the solubility issue using the suggestions above. Consider using a phase-transfer catalyst if dealing with a biphasic system.
Steric hindrance at the reaction center.Increase the reaction time and/or temperature. Consider using a more reactive co-reactant or a more potent catalyst.
Deactivation of the catalyst.Ensure the catalyst is fresh and not poisoned by impurities in the reactants or solvent.
Formation of a Monocarboxylic Acid Byproduct Decarboxylation of the starting material.Avoid excessive heating. If high temperatures are necessary, perform the reaction under neutral or milder pH conditions if possible.
Difficulty in Product Purification The product has similar solubility to the starting material.Explore different purification techniques such as recrystallization from a different solvent system, or column chromatography with a gradient elution.
The product is an oil instead of a solid.Try to induce crystallization by scratching the inside of the flask, seeding with a small crystal of the product, or cooling to a lower temperature. If it remains an oil, purification by chromatography may be necessary.

Data Presentation

Estimated Solubility of this compound in Common Solvents

Disclaimer: The following data are estimations based on the solubility of structurally similar dicarboxylic acids (adipic acid, pimelic acid, and 1,4-cyclohexanedicarboxylic acid) and should be used as a guideline for solvent selection. Actual solubilities may vary.

Solvent Predicted Solubility at 25°C Notes
WaterSlightly Soluble (likely < 2 g/100 mL)Solubility increases with temperature.[1][12]
MethanolSolubleGood solvent for many dicarboxylic acids.[1][13]
EthanolSolubleGenerally a good solvent for dicarboxylic acids.[1][2][14]
AcetoneSolubleA good polar aprotic solvent for this compound.[1][2][14][15]
Tetrahydrofuran (THF)Moderately SolubleExpected to be a reasonable solvent.
Ethyl AcetateSparingly to Moderately SolubleSolubility may increase significantly with heating.
Dichloromethane (DCM)Sparingly SolubleLower polarity may limit solubility.
TolueneVery Sparingly SolubleNot expected to be a good solvent.[15]
HexaneInsolubleNonpolar solvent, not suitable.
Dimethylformamide (DMF)Soluble to Very SolubleA good polar aprotic solvent for dicarboxylic acids.
Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleA good polar aprotic solvent for dicarboxylic acids.

Experimental Protocols

General Protocol for Polyester (B1180765) Synthesis via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from a dicarboxylic acid and a diol.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge the this compound and the diol in the desired molar ratio.

  • Esterification: Heat the mixture under a slow stream of nitrogen with stirring. The temperature is gradually increased to promote the esterification reaction and the removal of water as a byproduct.

  • Polycondensation: Once the initial esterification is complete (as indicated by the cessation of water distillation), add the catalyst and stabilizer. Gradually reduce the pressure and increase the temperature to facilitate the polycondensation reaction and the removal of the diol as a byproduct.

  • Completion and Extrusion: The reaction is considered complete when the desired melt viscosity is achieved. The polymer is then extruded from the reactor under nitrogen pressure.

General Protocol for Polyamide Synthesis

This protocol outlines a general method for the synthesis of a polyamide from a dicarboxylic acid and a diamine.

Materials:

  • This compound

  • Diamine (e.g., 1,6-hexanediamine)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP))

  • Condensing agent (e.g., triphenyl phosphite)

  • Pyridine (B92270)

Procedure:

  • Dissolution: In a reaction flask under a nitrogen atmosphere, dissolve the this compound and the diamine in NMP containing dissolved lithium chloride (as a solubility promoter).

  • Addition of Reagents: Add pyridine and then triphenyl phosphite (B83602) to the solution.

  • Polycondensation: Heat the reaction mixture with stirring. The temperature is typically maintained for several hours to allow for the formation of the polyamide.

  • Precipitation and Washing: After the reaction is complete, pour the polymer solution into a non-solvent (e.g., methanol) to precipitate the polyamide.

  • Drying: Collect the polymer by filtration, wash it thoroughly with water and methanol, and then dry it under vacuum.

Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis start Charge Reactor with Dicarboxylic Acid & Diol esterification Esterification (Heat, N2 atmosphere) start->esterification Heat polycondensation Polycondensation (Add Catalyst, Vacuum) esterification->polycondensation Add Catalyst Apply Vacuum end Extrude Polymer polycondensation->end High Viscosity Reached

Workflow for Polyester Synthesis.

troubleshooting_logic start Low Reaction Yield solubility Is the dicarboxylic acid fully dissolved? start->solubility decarboxylation Is a monocarboxylic acid byproduct observed? solubility->decarboxylation Yes solution1 Improve Solubility: - Change solvent - Increase temperature - Add base (if applicable) solubility->solution1 No steric_hindrance Are reaction kinetics slow? decarboxylation->steric_hindrance No solution2 Minimize Decarboxylation: - Reduce reaction temperature - Use milder pH conditions decarboxylation->solution2 Yes solution3 Address Steric Hindrance: - Increase reaction time/temperature - Use a more reactive co-reactant - Use a more effective catalyst steric_hindrance->solution3 Yes

Troubleshooting Logic for Low Yields.

References

"scale-up challenges for the production of Cyclohexane-1,1-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Cyclohexane-1,1-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory method is the malonic ester synthesis. This involves the reaction of diethyl malonate with 1,5-dibromopentane (B145557) in the presence of a base, followed by hydrolysis and decarboxylation of the resulting cyclic diester.

Q2: What are the primary scale-up challenges for this synthesis?

A2: Key scale-up challenges include:

  • Reaction Control: The alkylation and hydrolysis steps can be exothermic, requiring careful temperature management in large reactors.

  • Side Reactions: The formation of byproducts, such as oligomers, can increase with longer reaction times and higher concentrations.

  • Work-up and Purification: Isolating the pure dicarboxylic acid from the reaction mixture can be complex on a larger scale, often requiring multi-step purification processes.

  • Material Handling: Handling large quantities of reagents, such as flammable solvents and corrosive acids, requires specialized equipment and safety protocols.

Q3: What are the typical impurities encountered during the production of this compound?

A3: Common impurities can include unreacted starting materials (diethyl malonate, 1,5-dibromopentane), the intermediate diethyl cyclohexane-1,1-dicarboxylate, and side-products from intermolecular reactions. Discoloration of the final product due to trace impurities may also be an issue.[1]

Q4: What purification methods are suitable for large-scale production?

A4: For industrial-scale purification of dicarboxylic acids, common methods include crystallization, distillation, and chromatography.[2][3] Crystallization is often a preferred method for achieving high purity.[1][2] The use of activated carbon can be effective for color removal.[1]

Troubleshooting Guides

Low Yield of Diethyl Cyclohexane-1,1-dicarboxylate (Intermediate)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete deprotonation of diethyl malonate.Ensure the use of a sufficiently strong and dry base (e.g., sodium ethoxide). Verify the quality and stoichiometry of the base.
Low reaction temperature.Gradually increase the reaction temperature while carefully monitoring for exotherms.
Insufficient reaction time.Monitor the reaction progress using techniques like GC or TLC and extend the reaction time if necessary.
Formation of a significant amount of linear dialkylated byproduct Intermolecular reaction is favored over intramolecular cyclization.Use high-dilution conditions, especially during the addition of the base and 1,5-dibromopentane, to promote intramolecular cyclization.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry, ensuring a 1:1 molar ratio of diethyl malonate to 1,5-dibromopentane.
Inefficient Hydrolysis of Diethyl Cyclohexane-1,1-dicarboxylate
Symptom Possible Cause Suggested Solution
Incomplete conversion to the dicarboxylic acid Insufficient acid or base catalyst.Increase the concentration or amount of the acid or base used for hydrolysis.
Short reaction time or low temperature.Increase the reaction temperature and/or extend the reaction time. Monitor the disappearance of the diester by TLC or LC-MS.
Phase separation in the reaction mixture.Ensure adequate mixing to maintain a homogeneous reaction mixture. Consider the use of a co-solvent if necessary.
Purification Challenges of this compound
Symptom Possible Cause Suggested Solution
Product is off-color (yellow or brown) Presence of colored impurities from the reaction or degradation.Treat a solution of the crude product with activated carbon before crystallization.[1]
Difficulty in inducing crystallization Solution is too dilute or contains impurities that inhibit crystallization.Concentrate the solution. Attempt to induce crystallization by seeding with a small crystal of the pure product or by scratching the inside of the flask.
Incorrect solvent system.Experiment with different solvent systems for crystallization. A mixture of polar and non-polar solvents may be effective.
Low purity after a single crystallization High level of impurities in the crude product.Perform multiple recrystallizations. Consider a pre-purification step such as a solvent wash or column chromatography on a small scale to identify optimal conditions.

Experimental Protocols

Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate (Intermediate)

This protocol is a general guideline and may require optimization for scale-up.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add dry ethanol (B145695).

  • Base Addition: Carefully add sodium metal to the ethanol to prepare a fresh solution of sodium ethoxide.

  • Malonate Addition: Once the sodium has completely reacted, add diethyl malonate to the sodium ethoxide solution.

  • Dihalide Addition: Slowly add 1,5-dibromopentane to the reaction mixture. The addition rate should be controlled to manage the exotherm.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a suitable acid. Remove the ethanol by distillation. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Purify the crude product by vacuum distillation.

Hydrolysis to this compound
  • Reaction Setup: Combine the purified diethyl cyclohexane-1,1-dicarboxylate with an excess of aqueous sodium hydroxide (B78521) solution in a reactor equipped for reflux.

  • Reaction: Heat the mixture to reflux and maintain until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic. The dicarboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate cluster_hydrolysis Hydrolysis and Purification s1 1. Prepare Sodium Ethoxide in Ethanol s2 2. Add Diethyl Malonate s1->s2 s3 3. Add 1,5-Dibromopentane s2->s3 s4 4. Reflux Reaction Mixture s3->s4 s5 5. Work-up and Extraction s4->s5 s6 6. Vacuum Distillation s5->s6 h1 1. Reflux with Aqueous NaOH s6->h1 Intermediate Product h2 2. Acidification with HCl h1->h2 h3 3. Filtration h2->h3 h4 4. Recrystallization h3->h4 final_product This compound h4->final_product Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield or Purity Issue q1 Low yield of intermediate? start->q1 q2 Incomplete hydrolysis? q1->q2 No s1 Check base quality and stoichiometry. Use high-dilution conditions. q1->s1 Yes q3 Product impure after isolation? q2->q3 No s2 Increase hydrolysis time/temperature. Ensure adequate mixing. q2->s2 Yes s3 Perform recrystallization. Use activated carbon for color. q3->s3 Yes end Problem Resolved q3->end No s1->end s2->end s3->end

Caption: Troubleshooting decision tree for the production of this compound.

References

Validation & Comparative

A Comparative Analysis of Cyclohexane-1,1-dicarboxylic Acid and Adipic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Polymer Chemistry and Materials Science

The selection of diacid monomers is a critical determinant of the final properties of polyesters and polyamides. This guide provides a comparative analysis of two such monomers: the linear aliphatic adipic acid and the cycloaliphatic Cyclohexane-1,1-dicarboxylic acid. While adipic acid is a widely utilized and well-characterized component in the polymer industry, comprehensive experimental data on the performance of this compound in polymers is less prevalent in publicly accessible literature.[1][2][3][4] Therefore, this guide combines established data for adipic acid with a predictive analysis of this compound based on the known structure-property relationships of cycloaliphatic polyesters.

Physicochemical Properties of the Monomers

A fundamental understanding of the diacid monomers is essential before delving into their impact on polymer characteristics. The table below summarizes the key physicochemical properties of adipic acid and this compound.

PropertyAdipic AcidThis compound
Chemical Formula C₆H₁₀O₄[5][6]C₈H₁₂O₄[1]
Molecular Weight 146.14 g/mol [5][6]172.18 g/mol [3]
Appearance White crystalline powder[5][7]Solid
Melting Point ~152 °C[5][7]175-179 °C
Boiling Point ~337.5 °C[7]375.4 °C at 760mmHg[4]
Density ~1.36 g/cm³ (at 25 °C)[7]1.33 g/cm³[4]
Solubility Slightly soluble in water; soluble in ethanol, acetone.[5][7][8]Slightly soluble in water; soluble in alcohols and ethers.[1]
pKa pKa1 = 4.41, pKa2 = 5.41[5][8]4.61±0.20 (Predicted)[1]

Comparative Performance in Polymers

The structural differences between the linear adipic acid and the cyclic this compound are expected to impart distinct properties to the resulting polymers. The presence of the cyclohexane (B81311) ring in the latter introduces rigidity into the polymer backbone, which can significantly influence thermal and mechanical characteristics.

Predicted Impact on Polymer Properties

The following table outlines a comparison of the anticipated effects of these two diacids on key polymer properties. The predictions for this compound are based on general knowledge of cycloaliphatic polyesters.

Polymer PropertyAdipic Acid-Based PolymersThis compound-Based Polymers (Predicted)
Thermal Stability (TGA) Good thermal stability, with decomposition temperatures depending on the specific polymer (e.g., polyamide 6,6).Expected to exhibit enhanced thermal stability due to the rigid cycloaliphatic structure.
Glass Transition Temperature (Tg) Lower Tg, characteristic of flexible aliphatic chains.Expected to have a significantly higher Tg due to restricted chain mobility.
Melting Point (Tm) Crystalline polymers with distinct melting points (e.g., Nylon 6,6).May exhibit a higher melting point, but crystallinity could be disrupted by the non-planar ring.
Mechanical Strength (Tensile) Good tensile strength and flexibility.Likely to result in polymers with higher modulus and tensile strength, but potentially lower elongation at break (i.e., more rigid and less flexible).
Chemical Resistance Moderate chemical resistance.The cycloaliphatic structure may offer improved resistance to certain solvents.
Solubility Soluble in a range of common solvents for polyesters and polyamides.Solubility may be more limited due to increased chain rigidity.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for the synthesis and characterization of polymers from these diacids.

Synthesis of Polyesters via Melt Polycondensation
  • Materials : Dicarboxylic acid (adipic acid or this compound), a diol (e.g., 1,4-butanediol), and a catalyst (e.g., titanium(IV) butoxide).

  • Procedure :

    • The dicarboxylic acid and a slight excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • The mixture is heated under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate esterification (typically 150-200°C). Water is collected as a byproduct.

    • After the initial esterification, the catalyst is added.

    • The temperature is gradually increased (to 220-250°C) and a vacuum is slowly applied to remove the excess diol and drive the polymerization to completion.

    • The reaction is continued until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

    • The resulting polymer is then extruded and pelletized.

Synthesis of Polyamides via Melt Polycondensation
  • Materials : Dicarboxylic acid (adipic acid or this compound) and a diamine (e.g., hexamethylenediamine).

  • Procedure :

    • An aqueous solution of the diamine is neutralized with the dicarboxylic acid to form a salt.

    • The salt solution is concentrated by evaporation.

    • The concentrated salt is then heated in an autoclave under pressure and a controlled temperature ramp (e.g., up to 275°C) to initiate polycondensation, with the removal of water.[9]

    • The pressure is slowly reduced to atmospheric pressure and then a vacuum is applied to remove the remaining water and increase the molecular weight of the polymer.[10]

    • The molten polyamide is extruded, quenched, and pelletized.[9]

Polymer Characterization
  • Thermogravimetric Analysis (TGA) : Performed using a TGA instrument, typically under a nitrogen atmosphere. A sample of the polymer (5-10 mg) is heated at a constant rate (e.g., 10°C/min) to determine its decomposition temperature and thermal stability.[11][12][13]

  • Differential Scanning Calorimetry (DSC) : A DSC instrument is used to determine the glass transition temperature (Tg) and melting point (Tm) of the polymer. A small sample (5-10 mg) is heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.[14][15][16]

  • Tensile Testing : Polymer films are prepared by melt-pressing or solution casting. The films are cut into dumbbell-shaped specimens according to standards such as ASTM D882 or ISO 527-3.[17][18][19][20] A universal testing machine is used to measure the tensile strength, Young's modulus, and elongation at break.[21]

Visualizing the Synthesis and Analysis Workflow

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the polymer synthesis pathways and a logical workflow for a comparative analysis.

polyester_synthesis Diacid Dicarboxylic Acid (Adipic Acid or This compound) Monomers Monomer Mixture Diacid->Monomers Diol Diol Diol->Monomers Esterification Esterification (Melt, 150-200°C) Monomers->Esterification Polycondensation Polycondensation (High Temp & Vacuum) Esterification->Polycondensation Oligomers Water Water (byproduct) Esterification->Water Polyester Polyester Polycondensation->Polyester Polycondensation->Water

Caption: Synthesis of Polyesters.

polyamide_synthesis Diacid Dicarboxylic Acid (Adipic Acid or This compound) Salt Nylon Salt Formation (in Water) Diacid->Salt Diamine Diamine Diamine->Salt Prepolymerization Pre-polymerization (Concentration) Salt->Prepolymerization Polycondensation Polycondensation (High Temp & Pressure) Prepolymerization->Polycondensation Water Water (byproduct) Prepolymerization->Water Polyamide Polyamide Polycondensation->Polyamide Polycondensation->Water

Caption: Synthesis of Polyamides.

comparative_analysis_workflow start Start: Select Diacids (Adipic Acid vs. This compound) synthesis Polymer Synthesis (Polyester & Polyamide) start->synthesis characterization Polymer Characterization synthesis->characterization thermal Thermal Analysis (TGA, DSC) characterization->thermal mechanical Mechanical Testing (Tensile) characterization->mechanical chemical Chemical Resistance characterization->chemical data_analysis Data Analysis & Comparison thermal->data_analysis mechanical->data_analysis chemical->data_analysis conclusion Conclusion on Structure-Property Relationships data_analysis->conclusion

Caption: Comparative Analysis Workflow.

References

A Comparative Guide to High-Performance Polyesters: Cyclohexane-1,1-dicarboxylic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Their Influence on Polymer Properties

The fundamental differences in the molecular architecture of cyclohexane-1,1-dicarboxylic acid and terephthalic acid are expected to impart distinct characteristics to the resulting polyesters.

Figure 1: Chemical structures of the compared diacids.

Terephthalic acid features a rigid benzene (B151609) ring, which leads to linear and stiff polymer chains, promoting close packing and strong intermolecular forces. This results in polyesters with high melting points, excellent thermal stability, and high mechanical strength.[1] In contrast, this compound possesses a non-planar, cycloaliphatic ring. The key feature is the gem-dicarboxylic acid substitution, where both carboxylic acid groups are attached to the same carbon atom. This is anticipated to introduce significant steric hindrance, restricting the rotational freedom of the polymer backbone.

Predicted Performance Comparison

The following tables summarize the predicted and known performance characteristics of polyesters derived from these two diacids. The data for terephthalic acid-based polyesters, such as Poly(ethylene terephthalate) (PET), is well-established. The predicted properties for polyesters from this compound are inferred from studies on analogous gem-dicarboxylic acids, such as dimethylmalonic acid, which also produce high-melting point polyesters.[2]

Table 1: Comparison of Thermal Properties

PropertyPolyester (B1180765) from this compound (Predicted)Polyester from Terephthalic Acid (e.g., PET)
Melting Point (Tm) High (potentially >200°C)High (~265°C)
Glass Transition Temp. (Tg) Moderately HighHigh (~75°C)
Thermal Stability GoodExcellent

Table 2: Comparison of Mechanical Properties

PropertyPolyester from this compound (Predicted)Polyester from Terephthalic Acid (e.g., PET)
Tensile Strength HighHigh
Modulus HighHigh
Flexibility Potentially lower than other cycloaliphatic polyestersLow
Impact Resistance Moderate to GoodModerate

Experimental Protocols

While a specific protocol for the synthesis of high-performance polyesters from this compound is not widely published, a general melt polycondensation procedure, commonly used for polyester synthesis, can be adapted.

Representative Melt Polycondensation Protocol:

  • Monomer Charging: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with equimolar amounts of this compound and a suitable diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol). A catalyst, such as antimony(III) oxide or a titanium-based catalyst, is added (typically in ppm concentrations).[3]

  • Esterification: The mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate esterification and melt the reactants (typically 180-220°C). Water is distilled off as a byproduct. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: The temperature is gradually raised (to 250-280°C) and a vacuum is applied to facilitate the removal of the diol and increase the molecular weight of the polymer. The reaction is monitored by the viscosity of the melt, which increases with the degree of polymerization.

  • Polymer Recovery: Once the desired viscosity is achieved, the polymer is extruded from the reactor, cooled, and pelletized.

Characterization Methods:

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting point (Tm). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.

  • Mechanical Properties: Tensile properties (strength, modulus, elongation at break) are measured using a universal testing machine on molded specimens.

  • Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Structural Analysis: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the resulting polyester.

Visualizing the Synthesis and Logic

The following diagrams illustrate the generalized workflow for polyester synthesis and the logical relationship between the monomer structure and the resulting polymer properties.

cluster_0 Polyester Synthesis Workflow Monomers Charge Diacid and Diol Catalyst Add Catalyst Monomers->Catalyst Esterification Esterification (Heat, N2) Catalyst->Esterification Polycondensation Polycondensation (Heat, Vacuum) Esterification->Polycondensation Recovery Polymer Extrusion and Pelletization Polycondensation->Recovery cluster_0 Structure-Property Relationship cluster_1 This compound cluster_2 Terephthalic Acid Structure_C Gem-dicarboxyl on Cycloaliphatic Ring Property_C1 Steric Hindrance Structure_C->Property_C1 Property_C2 Restricted Chain Rotation Property_C1->Property_C2 Result_C Predicted High Melting Point and Rigidity Property_C2->Result_C Structure_T Aromatic Ring Property_T1 Planar and Rigid Structure Structure_T->Property_T1 Property_T2 Strong Intermolecular Forces Property_T1->Property_T2 Result_T High Melting Point, Thermal Stability, and Strength Property_T2->Result_T

References

A Comparative Guide to Purity Validation of Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Cyclohexane-1,1-dicarboxylic acid is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity validation and discusses alternative analytical techniques, complete with experimental protocols and illustrative data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is a robust and widely applicable approach.

Experimental Protocol: Reversed-Phase HPLC

A suitable HPLC method for this compound can be adapted from established methods for other dicarboxylic acids.[1] The following protocol outlines a typical setup:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective for separating organic acids.[1]

  • Mobile Phase: A gradient elution is often employed for optimal separation of the main compound from its potential impurities. A common mobile phase consists of an aqueous component (e.g., water with 0.1% phosphoric acid to suppress ionization) and an organic component (e.g., acetonitrile).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a short wavelength, such as 210 nm, is suitable for detecting the carboxyl group.[2]

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as the mobile phase, at a known concentration (e.g., 1 mg/mL).

Data Presentation: Illustrative HPLC Purity Analysis

The following table presents illustrative data from a hypothetical HPLC analysis of two different lots of this compound.

Lot NumberRetention Time (min)Peak Area (%)Purity (%)
Lot A4.299.8599.85
Lot B4.299.5299.52
Impurity 1 (Lot B)3.50.25-
Impurity 2 (Lot B)5.10.23-

Alternative Analytical Techniques for Purity Determination

While HPLC is a primary method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is typically required to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: The carboxylic acid groups are converted to more volatile esters (e.g., methyl or trimethylsilyl (B98337) esters).[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of the derivatized organic acids.

  • Carrier Gas: Helium is commonly used.

  • Injection: A small volume of the derivatized sample is injected into the heated inlet.

  • Detection: The mass spectrometer provides both quantitative data and structural information for impurity identification.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying unknown impurities.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source. For carboxylic acids, ESI in negative mode is typically effective.[1]

  • Chromatographic Conditions: Similar to the HPLC-UV method described above.

  • Detection: The mass spectrometer provides mass-to-charge ratio information, which aids in the identification of impurities.

Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[1][2]Robust, reproducible, widely available, quantitative.Lower sensitivity for compounds with poor UV absorption, limited structural information for unknown impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection.[3]High resolution, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, which can add complexity and potential for sample loss.[3]
LC-MS Combines HPLC separation with mass spectrometric detection.[1][4]High sensitivity and selectivity, provides molecular weight information for impurity identification.[4]Higher cost and complexity compared to HPLC-UV.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Cyclohexane-1,1- dicarboxylic acid dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter hplc Inject into HPLC System (C18 Column) filter->hplc detection UV Detection at 210 nm hplc->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity validation.

Analytical_Technique_Selection start Purity Validation Required? hplc HPLC-UV start->hplc Routine Purity? gcms GC-MS start->gcms Volatile Impurities? lcms LC-MS start->lcms Impurity Identification? report Report Purity hplc->report gcms->report lcms->report

Caption: Decision tree for analytical technique selection.

References

A Researcher's Guide to the GC/MS Identification of Cyclohexane-1,1-dicarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC/MS) methods for the analysis of Cyclohexane-1,1-dicarboxylic acid and its positional isomers (1,2-, 1,3-, and 1,4-), focusing on the necessary derivatization techniques and expected analytical outcomes.

The analysis of polar, non-volatile compounds like dicarboxylic acids by GC/MS necessitates a derivatization step to increase their volatility and thermal stability. The two most prevalent methods, silylation and esterification, are compared here to provide a basis for method selection and optimization.

Comparison of Derivatization Techniques

Silylation, typically employing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and esterification, often using a Boron Trifluoride (BF3)/alcohol reagent, are both suitable for the derivatization of dicarboxylic acids.[1][2] However, silylation with BSTFA is often the preferred method, particularly for trace analysis, as it has been shown to provide lower detection limits (≤2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%).[2][3]

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA (with 1% TMCS) in Pyridine (B92270)70-80°C for 1-3 hours[4]Lower detection limits, higher reproducibility, versatile for other functional groups.[2][3]Reagents are moisture-sensitive.[4]
Esterification 10-14% BF3 in Methanol or Butanol60-100°C for 30-60 minutes[1]Specific to carboxylic acids, reagents are less moisture-sensitive.May be less efficient for some diacids, potentially leading to incomplete derivatization.

Experimental Protocols

Below are detailed protocols for the silylation of cyclohexanedicarboxylic acid isomers followed by GC/MS analysis.

Protocol 1: Silylation using BSTFA

Materials:

  • Sample containing cyclohexanedicarboxylic acid isomers

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as BSTFA is highly sensitive to it.[4]

  • Derivatization:

    • To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analytes.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Tightly cap the vial and heat at 75°C for 70 minutes.[5]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC/MS Parameters

The following are typical GC/MS parameters for the analysis of silylated dicarboxylic acids.[1] Optimization may be required for specific instrumentation.

ParameterValue
Gas Chromatograph (GC)
ColumnNon-polar stationary phase such as 5% phenylmethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C for 3.5 min, ramp at 10°C/min to 325°C, and hold for 10 min.[6]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C[6]
Interface Temperature280°C[1]
Mass Rangem/z 50-500

Expected Results: Isomer Identification

The mass spectra of the di-trimethylsilyl (di-TMS) derivatives of cyclohexanedicarboxylic acids will exhibit characteristic fragmentation patterns. The molecular ion (M+) for the di-TMS derivative of C8H12O4 would be at m/z 316. Key fragment ions to expect include:

  • [M-15]+ (m/z 301): Loss of a methyl group from a TMS moiety, a very common fragmentation for silylated compounds.[6]

  • [M-117]+ (m/z 199): Loss of a TMS-carboxyl group, which can be indicative of a dicarboxylic acid structure.[6]

  • Ions at m/z 73 and 147: These are characteristic ions of the TMS group itself and will be prominent in the spectra.[6]

Differentiation between the isomers will rely on subtle differences in the relative abundances of these and other fragment ions, which arise from the different steric environments of the silylated carboxyl groups.

Alternative Analytical Strategies

For enhanced sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a powerful alternative to GC/MS. Derivatization is still often employed to improve chromatographic separation and ionization efficiency. LC-MS/MS can offer significantly lower limits of detection, reaching the femtogram (fg) level, which is over 1000-fold more sensitive than some GC/MS methods.

Workflow and Logic Diagrams

To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.

experimental_workflow Experimental Workflow for GC/MS Analysis sample Sample containing Cyclohexanedicarboxylic Acid Isomers preparation Sample Preparation (e.g., Extraction, Drying) sample->preparation derivatization Derivatization (Silylation with BSTFA) preparation->derivatization gcms_analysis GC/MS Analysis derivatization->gcms_analysis data_processing Data Processing (Peak Integration, Spectral Matching) gcms_analysis->data_processing identification Isomer Identification (Retention Time & Mass Spectra) data_processing->identification

Caption: Workflow for the GC/MS analysis of isomers.

method_selection Method Selection Logic start Start with Analytical Goal sensitivity Required Sensitivity? start->sensitivity trace_analysis Trace Level Analysis? sensitivity->trace_analysis High routine_analysis Routine Quantification sensitivity->routine_analysis Moderate gcms GC/MS with Silylation lcmsms LC-MS/MS trace_analysis->lcmsms routine_analysis->gcms

Caption: Logic for choosing an analytical method.

References

A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of Cyclohexanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of cis- and trans-1,2-cyclohexanedicarboxylic acid reveals distinct differences in their molecular structure and conformation, providing a valuable resource for researchers in stereochemistry, materials science, and drug development.

The spatial arrangement of the two carboxylic acid groups on the cyclohexane (B81311) ring in cis- and trans-1,2-cyclohexanedicarboxylic acid gives rise to unique spectroscopic properties. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data and detailed methodologies.

¹H and ¹³C NMR Spectroscopy: A Tale of Two Conformations

The conformational differences between the cis and trans isomers are readily apparent in their NMR spectra. In the cis isomer, one carboxylic acid group is in an axial position while the other is equatorial, leading to a more complex and often broader set of signals for the cyclohexane ring protons. In contrast, the more stable chair conformation of the trans isomer typically places both bulky carboxylic acid groups in equatorial positions, resulting in a more symmetric and resolved spectrum.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Assignment cis-1,2-Cyclohexanedicarboxylic Acid trans-1,2-Cyclohexanedicarboxylic Acid
-COOH12.04~12.1 (broad)
CH-COOH2.67~2.4-2.5
Cyclohexane Ring1.87, 1.67, 1.37~1.2-2.1

Note: Data for the trans isomer is estimated from spectral data.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment cis-1,2-Cyclohexanedicarboxylic Acid trans-1,2-Cyclohexanedicarboxylic Acid
C=O~175~176
CH-COOH~45~46
Cyclohexane Ring~28, ~24~30, ~25

Note: Data is estimated from available spectral data and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Probing Functional Group Orientations

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the carboxylic acid groups and the cyclohexane backbone. The relative orientation of the carboxyl groups in the cis and trans isomers influences the hydrogen bonding and dipole moments, leading to characteristic shifts in the vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode cis-1,2-Cyclohexanedicarboxylic Acid (KBr Wafer) trans-1,2-Cyclohexanedicarboxylic Acid
O-H stretch (H-bonded)~3000 (very broad)~3000 (very broad)
C-H stretch~2940, ~2860~2940, ~2860
C=O stretch~1700~1710
C-O stretch / O-H bend~1420, ~1240, ~930~1430, ~1200, ~940

Note: Peak positions are approximated from spectral data.

Table 4: Prominent Raman Shifts (cm⁻¹)

Vibrational Mode cis-1,2-Cyclohexanedicarboxylic Acid trans-1,2-Cyclohexanedicarboxylic Acid
C-H stretchData not readily available~2940, ~2860
C=O stretchData not readily available~1650
C-C stretch (ring)Data not readily available~1270, ~840

Note: Raman data for the pure cis isomer is not widely available.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for each method.

NMR Spectroscopy
  • Sample Preparation: A small amount of the cyclohexanedicarboxylic acid isomer (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Wafer Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed in a glass vial or on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a sensitive detector is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded over a specific Raman shift range.

  • Data Processing: The spectrum is processed to remove any background fluorescence and is presented as intensity versus Raman shift (cm⁻¹).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the cis and trans isomers of cyclohexanedicarboxylic acid.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of Cyclohexanedicarboxylic Acid Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis cis cis-Isomer NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR Infrared (IR) Spectroscopy cis->IR Raman Raman Spectroscopy cis->Raman trans trans-Isomer trans->NMR trans->IR trans->Raman NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data yields IR_Data Vibrational Frequencies (Absorption Bands) IR->IR_Data yields Raman_Data Vibrational Frequencies (Raman Shifts) Raman->Raman_Data yields Comparison Structural & Conformational Elucidation NMR_Data->Comparison IR_Data->Comparison Raman_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

This comprehensive guide highlights the power of spectroscopic techniques in differentiating between stereoisomers. The distinct NMR, IR, and Raman fingerprints of cis- and trans-1,2-cyclohexanedicarboxylic acid provide invaluable information for their identification, characterization, and application in various scientific fields.

A Comparative Guide to the Synthesis of Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of specific molecular scaffolds is of paramount importance. Cyclohexane-1,1-dicarboxylic acid is a valuable building block, providing a gem-dicarboxylic acid functionality on a cyclohexane (B81311) ring, which can be a key structural motif in various pharmacologically active molecules and complex organic structures. This guide provides a comparative analysis of the primary synthetic route for this compound, supported by experimental data and detailed protocols.

Route 1: The Malonic Ester Synthesis

The most established and direct method for the synthesis of this compound is the malonic ester synthesis. This classical approach involves the dialkylation of a malonic ester, typically diethyl malonate, with a suitable dihaloalkane, in this case, 1,5-dibromopentane (B145557). The reaction proceeds in a tandem fashion, with an initial intermolecular alkylation followed by an intramolecular cyclization to form the six-membered ring. The resulting cyclic diester is then hydrolyzed to yield the target dicarboxylic acid.

Reaction Pathway

The overall synthetic pathway can be visualized as a three-step process: enolate formation, tandem alkylation (intermolecular followed by intramolecular), and hydrolysis.

malonic_ester_synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Tandem Alkylation cluster_2 Step 3: Hydrolysis Diethyl_Malonate Diethyl Malonate Enolate Sodio Malonic Ester (Enolate) Diethyl_Malonate->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) in Ethanol (B145695) Intermediate Intermolecular Alkylation Product Enolate->Intermediate SN2 Attack Dibromopentane 1,5-Dibromopentane Enolate_2 Second Enolate Intermediate->Enolate_2 Deprotonation (NaOEt) Cyclic_Diester Diethyl Cyclohexane- 1,1-dicarboxylate Final_Product Cyclohexane-1,1- dicarboxylic Acid Cyclic_Diester->Final_Product Saponification & Acidification Enolate_2->Cyclic_Diester Intramolecular SN2 Attack (Cyclization) Acid_Workup Acidic Hydrolysis (e.g., HCl, H₂O, Heat)

Caption: Malonic Ester Synthesis of this compound.

Performance Comparison

While there are no widely reported, distinctly different synthetic routes for this compound in the literature, we can compare the performance of this malonic ester cyclization with that of analogous syntheses of other cycloalkane-1,1-dicarboxylic acids. The yields for such cyclizations are generally moderate to good, with the success of the reaction being highly dependent on the reaction conditions that favor the intramolecular cyclization over intermolecular polymerization.

ProductDihaloalkaneBase/Solvent SystemYield of DiesterYield of DiacidReference
Diethyl Cyclobutane-1,1-dicarboxylate1,3-DibromopropaneSodium Ethoxide / Ethanol53-55%-Organic Syntheses, Coll. Vol. 4, p.288 (1963)
Cyclopropane-1,1-dicarboxylic acid1,2-Dibromoethane50% NaOH (aq) / Phase Transfer Catalyst-66-73%Organic Syntheses, Coll. Vol. 6, p.312 (1988)[1]
Diethyl Cyclohexane-1,1-dicarboxylate 1,5-Dibromopentane Sodium Ethoxide / Ethanol ~50-60% (Estimated) High (Hydrolysis) Analogous Procedures

Note: The yield for the cyclohexane derivative is an estimate based on analogous, well-documented procedures for similar ring sizes. The subsequent hydrolysis of the diester to the diacid is typically a high-yielding step.

Alternative Synthetic Considerations

The synthesis of gem-dicarboxylic acids on a pre-existing cyclohexane ring is not a common transformation. Other major synthetic routes for cyclohexanedicarboxylic acids, such as the Diels-Alder reaction of a diene with maleic anhydride (B1165640) followed by hydrogenation, or the catalytic hydrogenation of phthalic acids , lead to vicinal (1,2-), 1,3-, or 1,4-dicarboxylic acid isomers, not the 1,1-isomer.[2][3][4]

The Koch-Haaf reaction , which synthesizes tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and strong acid, is another potential but complex alternative.[5][6] A multi-step sequence involving a suitable precursor on the cyclohexane ring might be envisioned, but it would likely be a more convoluted and less efficient route compared to the directness of the malonic ester synthesis.

Given the prevalence and efficiency of the malonic ester synthesis for this specific target, it remains the method of choice for laboratory and potential scale-up preparations.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a reliable, analogous procedure for the synthesis of Cyclopropane-1,1-dicarboxylic acid published in Organic Syntheses.[1]

Part A: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

This procedure is adapted from the synthesis of diethyl cyclobutanedicarboxylate.

experimental_workflow_A cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Flask_Setup Equip a 3-necked flask with a stirrer, reflux condenser, and dropping funnel. Charge_Reagents Charge with absolute ethanol and sodium metal to prepare sodium ethoxide. Flask_Setup->Charge_Reagents Add_Reagents Add a mixture of diethyl malonate and 1,5-dibromopentane dropwise to the refluxing ethoxide solution. Charge_Reagents->Add_Reagents Reflux Reflux the mixture for 2-3 hours after addition is complete. Add_Reagents->Reflux Remove_Ethanol Distill off the ethanol. Reflux->Remove_Ethanol Add_Water Cool the residue and add water. Remove_Ethanol->Add_Water Extract Separate the organic layer and extract the aqueous layer with ether. Add_Water->Extract Dry_Purify Combine organic layers, dry over Na₂SO₄, and distill under reduced pressure. Extract->Dry_Purify

Caption: Workflow for the synthesis of Diethyl Cyclohexane-1,1-dicarboxylate.

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (2 gram atoms) in absolute ethanol.

  • A mixture of diethyl malonate (1 mole) and 1,5-dibromopentane (1.05 moles) is added dropwise from the dropping funnel to the stirred, refluxing sodium ethoxide solution. The rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure the completion of the cyclization.

  • The majority of the ethanol is then removed by distillation.

  • The cooled residue is treated with water to dissolve the precipitated sodium bromide.

  • The organic layer (the crude diester) is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layer and ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude product is purified by vacuum distillation to yield diethyl cyclohexane-1,1-dicarboxylate.

Part B: Hydrolysis to this compound

Procedure:

  • The purified diethyl cyclohexane-1,1-dicarboxylate is refluxed with an excess of a solution of potassium hydroxide (B78521) in ethanol for 2-3 hours to saponify the ester groups.

  • Most of the ethanol is removed by distillation.

  • The remaining aqueous solution of the potassium dicarboxylate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

  • The precipitated this compound is collected by suction filtration.

  • The crude acid can be recrystallized from hot water or a suitable organic solvent to yield the pure product.

Conclusion

The malonic ester synthesis stands as the most practical and efficient method for preparing this compound. While other named reactions exist for the synthesis of various carboxylic acids, they are generally not applicable or advantageous for the specific synthesis of this gem-dicarboxylic acid on a cyclohexane ring. The provided protocol, adapted from well-established procedures, offers a reliable pathway for researchers to obtain this valuable synthetic intermediate.

References

"performance comparison of polymers derived from different cyclohexanedicarboxylic acid isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and scientists on the influence of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acid isomers on the thermal and mechanical properties of polyesters.

The isomeric form of cyclohexanedicarboxylic acid (CHDA) used as a monomer plays a pivotal role in defining the final properties of the resulting polymers. The spatial arrangement of the carboxylic acid groups on the cyclohexane (B81311) ring, whether positioned at the 1,2-, 1,3-, or 1,4- locations, and their geometric cis/trans orientation, dictates the polymer chain's linearity, packing efficiency, and intermolecular forces. This, in turn, significantly influences the material's thermal stability, mechanical strength, and crystallinity. This guide provides a comprehensive comparison of polymers derived from different CHDA isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal monomer for their specific application.

Performance Comparison of CHDA-Derived Polyesters

The substitution pattern of the carboxylic acid groups on the cyclohexane ring has a profound effect on the thermal and mechanical properties of the resulting polyesters. Generally, the linearity and symmetry of the 1,4-isomer, particularly the trans conformation, lead to polymers with superior thermal stability and mechanical strength compared to those derived from the 1,2- and 1,3-isomers.

PropertyPoly(butylene 1,4-CHDA)Poly(butylene 1,3-CHDA)Poly(butylene 1,2-CHDA)
Glass Transition Temperature (Tg) Higher (especially with high trans content)LowerLowest
Melting Temperature (Tm) Higher and more defined (in semi-crystalline forms)Lower or amorphousAmorphous
Tensile Strength HigherModerateLower
Crystallinity Semi-crystalline (tunable with cis/trans ratio)Generally amorphousAmorphous

Table 1: Comparative Properties of Polyesters from Different CHDA Isomers. This table summarizes the general trends in the thermal and mechanical properties of polyesters synthesized from 1,4-, 1,3-, and 1,2-cyclohexanedicarboxylic acid.

The Critical Role of Cis/Trans Isomerism in 1,4-CHDA Polymers

Within the 1,4-CHDA isomer, the geometric relationship of the two carboxylic acid groups—either cis (on the same side of the ring) or trans (on opposite sides)—is a key determinant of polymer properties. The trans isomer, with its more linear and rigid structure, allows for more efficient chain packing and stronger intermolecular interactions. This results in polymers with higher crystallinity, enhanced thermal stability, and improved mechanical performance.[1][2] In contrast, the kinked structure of the cis isomer disrupts chain packing, leading to more amorphous polymers with lower glass transition temperatures.[1][2]

During melt polycondensation, isomerization can occur, typically favoring the thermodynamically more stable trans isomer, often reaching an equilibrium of approximately 34-66 mol% cis-trans ratio.[1] This ability to control the cis/trans ratio allows for the tuning of the final polymer's properties to suit specific applications.[1]

Experimental Protocols

A variety of analytical techniques are employed to characterize and compare the performance of polymers derived from different CHDA isomers.

Thermal Analysis

Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.

  • Methodology: A small sample (typically 5-10 mg) is heated in a sealed aluminum pan under a nitrogen atmosphere. The sample is subjected to a controlled temperature program, often involving heating, cooling, and a second heating cycle to erase thermal history. The heat flow to or from the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymers.

  • Methodology: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its weight loss is continuously monitored as a function of temperature.

Mechanical Testing

Tensile Testing: This test measures the mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break.

  • Methodology: A standardized dog-bone shaped specimen is clamped into a universal testing machine and pulled at a constant rate of extension until it fractures. The stress and strain are recorded throughout the test.

Structural Analysis

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and degree of crystallinity of the polymers.

  • Methodology: A monochromatic X-ray beam is directed at the polymer sample, and the scattered X-rays are detected at various angles. The resulting diffraction pattern provides information about the arrangement of atoms in the crystalline regions.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the workflow for comparing polymer properties and the fundamental relationship between the CHDA isomer structure and the resulting polymer characteristics.

Polymer Performance Comparison Workflow cluster_MonomerSelection Monomer Selection cluster_Polymerization Polymerization cluster_Characterization Characterization cluster_DataAnalysis Data Analysis & Comparison 1,2-CHDA 1,2-CHDA Synthesis Synthesis 1,2-CHDA->Synthesis 1,3-CHDA 1,3-CHDA 1,3-CHDA->Synthesis 1,4-CHDA (cis/trans) 1,4-CHDA (cis/trans) 1,4-CHDA (cis/trans)->Synthesis ThermalAnalysis Thermal Analysis (DSC, TGA) Synthesis->ThermalAnalysis MechanicalTesting Mechanical Testing Synthesis->MechanicalTesting StructuralAnalysis Structural Analysis (XRD) Synthesis->StructuralAnalysis PerformanceData Performance Data Collation ThermalAnalysis->PerformanceData MechanicalTesting->PerformanceData StructuralAnalysis->PerformanceData

Caption: Workflow for comparing polymers from CHDA isomers.

Isomer Structure to Polymer Property cluster_IsomerStructure Monomer Isomer Structure cluster_PolymerChain Polymer Chain Characteristics cluster_MacroscopicProperties Macroscopic Polymer Properties Isomers 1,4-CHDA (trans) 1,4-CHDA (cis) 1,3-CHDA 1,2-CHDA Chain Linearity & Rigidity Packing Efficiency Intermolecular Forces Isomers:f0->Chain:f0 High Isomers:f1->Chain:f0 Low (Kinked) Isomers:f2->Chain:f0 Low Isomers:f3->Chain:f0 Very Low Properties Higher Thermal Stability Higher Mechanical Strength Higher Crystallinity Chain:f0->Properties:f0 Chain:f1->Properties:f2 Chain:f2->Properties:f1

Caption: Influence of CHDA isomer structure on polymer properties.

References

A Comparative Guide to the Quantification of Cyclohexane-1,1-dicarboxylic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Cyclohexane-1,1-dicarboxylic acid against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an optimal analytical method is critical for accurate and reliable results in research and drug development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in your decision-making process.

Method Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

LC-MS/MS has emerged as a powerful technique for the analysis of dicarboxylic acids due to its high sensitivity and selectivity, particularly for polar and non-volatile compounds like this compound.[1][2] In contrast, GC-MS is also a highly sensitive and selective method, but it necessitates a derivatization step to convert non-volatile dicarboxylic acids into volatile esters or silyl (B83357) derivatives for analysis.[2][3] HPLC-UV offers a more straightforward approach that does not require derivatization, but it generally provides lower sensitivity compared to mass spectrometry-based methods.[4]

The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of this compound and structurally similar compounds. Direct comparative data for this compound is limited; therefore, data for other dicarboxylic acids and related compounds are included to provide a representative comparison.

ParameterLC-MS/MSGC-MSHPLC-UV
Linearity (r²) >0.99[5]>0.99>0.995[4]
Limit of Detection (LOD) pg/mL to ng/mL range[3]1-4 pg (with SIM)ng/mL to µg/mL range
Limit of Quantification (LOQ) 0.05 - 0.1 µg/L (for DINCH metabolites)[6]5-40 pg (for most dicarboxylic acids)[7]Method-dependent, typically higher than MS methods
Accuracy (% Recovery) Typically 95-108%[5]Around 100%[3]Typically 98-102%
Precision (%RSD) <15%<10%[3]<2% (system); <5% (method)[8]
Derivatization Required NoYesNo
Sample Throughput HighModerateHigh
Selectivity Very HighHighModerate

Experimental Protocols

Detailed methodologies for the quantification of this compound using LC-MS/MS, GC-MS, and HPLC-UV are provided below.

This method is suitable for the direct and sensitive quantification of this compound in various matrices.

1. Sample Preparation:

  • Aqueous Samples: Dilute the sample in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Biological Fluids (e.g., Plasma, Urine):

    • To 100 µL of the sample, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of this compound.

  • Collision Energy: To be optimized for the specific instrument and analyte.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

This method provides high sensitivity and selectivity but requires a derivatization step.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization (Esterification):

    • Evaporate the extracted sample to dryness.

    • Add 100 µL of 14% BF₃ in butanol.

    • Heat at 90 °C for 30 minutes.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex and collect the upper hexane layer for analysis.

2. Gas Chromatography Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

This is a straightforward method that does not require derivatization.

1. Sample Preparation:

  • Dilute the sample in the mobile phase.

  • Filter through a 0.45 µm syringe filter.

2. High-Performance Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the LC-MS/MS quantification of this compound and a logical comparison of the analytical methods.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample (Aqueous or Biological Fluid) Protein_Precipitation Protein Precipitation (for biological fluids) Sample->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatographic Separation (C18 Reversed-Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) (Negative Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS quantification. (Within 100 characters)

cluster_methods Analytical Methods cluster_performance Performance Characteristics Analyte This compound (Polar, Non-volatile) LC_MS LC-MS/MS Analyte->LC_MS Direct Analysis GC_MS GC-MS Analyte->GC_MS Requires Derivatization HPLC_UV HPLC-UV Analyte->HPLC_UV Direct Analysis LC_MS_Perf LC-MS/MS High Sensitivity High Selectivity LC_MS->LC_MS_Perf GC_MS_Perf GC-MS High Sensitivity High Selectivity GC_MS->GC_MS_Perf HPLC_UV_Perf HPLC-UV Moderate Sensitivity Moderate Selectivity HPLC_UV->HPLC_UV_Perf

Caption: Comparison of analytical methods for this compound. (Within 100 characters)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Cross-validation is a critical process in analytical chemistry, ensuring that an analytical method yields reliable and consistent results across different laboratories, instruments, or even different analytical procedures.[1][2][3] This process is vital for data integrity, regulatory compliance, and successful method transfer in all phases of drug development.[1][4]

The methodologies and performance metrics presented herein are based on established methods for similar dicarboxylic acids and serve as a robust starting point for developing and validating analytical procedures for Cyclohexane-1,1-dicarboxylic acid.[5][6][7]

Methodology Comparison

The selection of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and throughput. For this compound, three primary techniques are most applicable.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) detection, HPLC is a direct and versatile technique for analyzing non-volatile organic acids.[7] Its simplicity and robustness make it suitable for routine analysis in less complex matrices. Detection for dicarboxylic acids is typically performed at low wavelengths (~200 nm).[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. However, because dicarboxylic acids are non-volatile, a chemical derivatization step is mandatory to convert the analyte into a volatile form (e.g., an ester or silyl (B83357) derivative) prior to analysis.[7] While this adds a step to sample preparation, it can significantly improve detection limits.[7] A GC-MS spectrum for this compound is noted in the PubChem database, confirming the feasibility of this technique.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the specificity of tandem mass spectrometry.[8] It is often the method of choice for bioanalytical applications requiring quantification at very low levels in complex biological matrices, as it provides excellent selectivity with minimal interference.[8]

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for each method based on typical validation data for dicarboxylic acids. These values should be established and confirmed during a formal method validation for this compound.

Validation ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Limit of Quantification (LOQ) 1 - 10 µg/mL10 - 100 ng/mL0.1 - 10 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (% RSD) < 10%< 15%< 10%
Selectivity Moderate (Risk of co-elution)High (Dependent on fragmentation)Very High (MRM transitions)
Throughput HighModerate (Derivatization step)High
Matrix Effect Low to ModerateLowModerate to High (Ion suppression)

Experimental Workflows and Logical Diagrams

Visualizations help clarify complex processes. The following diagrams illustrate a typical analytical workflow, the logic for method selection, and the concept of cross-validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Sample Collection (e.g., Plasma, Formulation) b Matrix Cleanup (e.g., Protein Precipitation, SPE) a->b c Derivatization (Required for GC-MS) b->c If needed d Chromatographic Separation (HPLC or GC) c->d e Detection (UV, MS, or MS/MS) d->e f Peak Integration & Quantification e->f g Validation & Reporting f->g

Caption: Generalized workflow for the analysis of this compound.

G node_m node_m start Is the analyte volatile? derivatize Is derivatization acceptable? start->derivatize No method_gc Use GC-MS start->method_gc Yes derivatize->method_gc Yes method_lc_alt Use HPLC or LC-MS/MS derivatize->method_lc_alt No method_lc Use HPLC or LC-MS/MS

Caption: Decision logic for selecting a primary analytical technique.

G cluster_0 Reference cluster_1 Test lab1 Method A Results (e.g., in Lab 1) compare Statistical Comparison (e.g., Bland-Altman plot, % Difference) lab1->compare lab2 Method B Results (e.g., in Lab 2) lab2->compare result Comparable? compare->result

Caption: Conceptual workflow for the cross-validation of two analytical methods.

Hypothetical Metabolic Pathway

This compound is not a known signaling molecule. However, in drug development, it could potentially arise as a metabolite from a parent drug molecule. The diagram below illustrates a hypothetical metabolic pathway where a parent compound is oxidized to form the dicarboxylic acid, a process relevant to metabolic fate studies.

G parent Parent Drug (e.g., with a gem-dimethyl cyclohexyl group) intermediate Hydroxylated Intermediate parent->intermediate Phase I Oxidation (CYP450) aldehyde Dialdehyde Intermediate intermediate->aldehyde Oxidation product This compound aldehyde->product Oxidation

Caption: Hypothetical metabolic pathway leading to the formation of the target analyte.

Generalized Experimental Protocols

The following are generalized protocols that can serve as a starting point for method development. Optimization and validation are required for the specific application.

HPLC-UV Protocol
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][12][13]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.[7]

  • Detection: 200 nm.[7][9][10]

  • Sample Preparation: Dilute the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.

GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification is required. A common method is to react the sample with BF₃/Methanol or by using silylating agents like BSTFA.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C and hold.[7]

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan for identification or Selected Ion Monitoring (SIM) for quantification.[7]

  • Sample Preparation: Extract the analyte from the matrix using liquid-liquid extraction or solid-phase extraction. Evaporate the solvent, then perform the derivatization step. Reconstitute the derivatized sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for injection.

LC-MS/MS Protocol
  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[8]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.3-0.5 mL/min.[5][8]

  • Injection Volume: 2-5 µL.[8]

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8] Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.

  • Sample Preparation: For biological samples, protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation is a common approach. The resulting supernatant is then diluted and injected.[8] Solid-phase extraction can be used for further cleanup if necessary.[8]

References

The Influence of Cyclohexane-1,1-dicarboxylic Acid on Polymer Glass Transition Temperature: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural effects of dicarboxylic acids on the thermal properties of polymers, providing a comparative guide for researchers and material scientists. This guide assesses the anticipated impact of Cyclohexane-1,1-dicarboxylic acid on the glass transition temperature (Tg) of polymers, in comparison to other commonly used dicarboxylic acids.

The incorporation of cyclic monomers into polymer backbones is a well-established strategy to enhance their thermal properties. The rigidity of the cyclic structures restricts the segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg). This guide focuses on the potential effects of this compound, a gem-disubstituted cycloaliphatic monomer, on the Tg of polymers and draws comparisons with other linear, aromatic, and isomeric cycloaliphatic dicarboxylic acids.

Comparative Analysis of Dicarboxylic Acids on Polymer Tg

To contextualize the potential impact of this compound, the following table summarizes the reported glass transition temperatures of polyesters synthesized from various dicarboxylic acids and a common diol, 1,4-butanediol.

Dicarboxylic AcidStructurePolymerGlass Transition Temperature (Tg)References
Adipic AcidLinear AliphaticPoly(butylene adipate)~ -60 °C
Terephthalic AcidAromaticPoly(butylene terephthalate)~ 40-60 °C
trans-1,4-Cyclohexanedicarboxylic AcidCycloaliphaticPoly(butylene trans-1,4-cyclohexanedicarboxylate)~ 15 °C[2]
This compound Cycloaliphatic (gem-disubstituted) Poly(butylene cyclohexane-1,1-dicarboxylate) Predicted: > 15 °C

Note: The Tg value for Poly(butylene cyclohexane-1,1-dicarboxylate) is a prediction based on the increased rigidity expected from the gem-dicarboxylic acid structure compared to its 1,4-isomer. The actual value would require experimental verification.

The data clearly illustrates that the incorporation of a cyclic structure, be it aromatic or aliphatic, significantly elevates the glass transition temperature compared to a linear aliphatic dicarboxylic acid. The rigid phenyl ring in terephthalic acid and the chair conformation of the cyclohexane (B81311) ring in trans-1,4-cyclohexanedicarboxylic acid both impede chain mobility. It is anticipated that the gem-dicarboxylic acid configuration in this compound would further amplify this effect.

Experimental Protocols

The following sections detail standardized experimental procedures for the synthesis of polyesters using dicarboxylic acids and the subsequent measurement of their glass transition temperatures.

Polyester Synthesis via Melt Polycondensation

A common method for synthesizing polyesters from dicarboxylic acids and diols is melt polycondensation.[3][4]

Materials:

  • Dicarboxylic acid (e.g., this compound)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., Titanium(IV) butoxide)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • The dicarboxylic acid and a slight molar excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The catalyst and antioxidant are added to the reaction mixture.

  • The temperature is gradually raised to 180-220°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is distilled off.

  • After the removal of the theoretical amount of water, a vacuum is slowly applied to facilitate the removal of excess diol and further drive the polymerization.

  • The temperature is increased to 240-260°C, and the reaction is continued under high vacuum until the desired melt viscosity is achieved.

  • The resulting polymer is then extruded, cooled, and pelletized for characterization.

Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to determine the glass transition temperature of polymers.[5][6]

Instrument:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC cell alongside an empty reference pan.

  • The sample is heated to a temperature above its expected melting point to erase its thermal history.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.

  • Finally, the sample is heated again at a controlled rate (e.g., 10°C/min), and the heat flow is recorded as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition.

Visualizing the Workflow and Structure-Property Relationship

To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Analysis Monomers Dicarboxylic Acid + Diol Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst + Antioxidant Catalyst->Reactor MeltPoly Melt Polycondensation (180-260°C, Vacuum) Reactor->MeltPoly Polymer Polymer Product MeltPoly->Polymer DSC_Sample Sample Preparation (5-10 mg in pan) Polymer->DSC_Sample DSC DSC Measurement (Heat-Cool-Heat Cycle) DSC_Sample->DSC Tg_Data Tg Determination DSC->Tg_Data

Experimental workflow for polymer synthesis and Tg analysis.

StructurePropertyRelationship cluster_structure Dicarboxylic Acid Structure cluster_properties Polymer Properties cluster_cyclic_types Cyclic Structures cluster_cycloaliphatic_isomers Cycloaliphatic Isomers Linear Linear (e.g., Adipic Acid) Flexibility High Chain Flexibility Linear->Flexibility Cyclic Cyclic Rigidity Restricted Chain Mobility Cyclic->Rigidity Aromatic Aromatic (e.g., Terephthalic Acid) Cyclic->Aromatic Cycloaliphatic Cycloaliphatic Cyclic->Cycloaliphatic LowTg Low Tg Flexibility->LowTg HighTg High Tg Rigidity->HighTg Aromatic->Rigidity 1,4-Isomer 1,4-Disubstituted Cycloaliphatic->1,4-Isomer 1,1-Isomer 1,1-Disubstituted (geminal) Cycloaliphatic->1,1-Isomer 1,4-Isomer->Rigidity 1,1-Isomer->Rigidity Predicted Higher Rigidity

References

Safety Operating Guide

Safe Disposal of Cyclohexane-1,1-dicarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Cyclohexane-1,1-dicarboxylic acid, a compound that requires careful management due to its potential hazards.

Key Safety and Hazard Information

This compound is classified as a substance that is toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to appropriate safety protocols is therefore critical.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol [1]
Melting Point175-179 °C
FormSolid
GHS Hazard CodesH301, H315, H319, H335
Storage Class6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2][3]

  • Skin Protection: Handle with gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing.[2][3]

  • Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator.[3]

  • General Hygiene: Wash hands thoroughly after handling and ensure that contaminated clothing is washed before reuse. Do not eat, drink, or smoke in areas where the chemical is handled.

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or with another form of local exhaust ventilation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all applicable federal, state, and local environmental regulations. The following steps provide a general operational plan for its safe disposal.

  • Container Management:

    • Keep the chemical in its original, suitable, and closed container for disposal.[3]

    • Do not mix with other waste materials.

    • Handle uncleaned containers as you would the product itself.

  • Waste Collection and Storage:

    • Collect and arrange for disposal promptly.[3]

    • Store the waste container in a dry, cool, and well-ventilated place, tightly closed.[3]

    • Ensure the storage area is locked and secure.[4]

  • Accidental Spill Response:

    • In the event of a spill, evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including chemical-impermeable gloves and eye protection.[3]

    • Avoid the formation of dust and inhalation of any dust from the spilled material.[2][3]

    • Use spark-proof tools and explosion-proof equipment during cleanup.[3]

    • Collect the spilled material and place it into a sealed container for disposal.[5]

    • Do not allow the chemical to enter drains or sewers.[3][5]

  • Final Disposal:

    • The primary method for the disposal of this compound is through a licensed chemical destruction plant or an approved waste disposal facility.[3][4]

    • Controlled incineration with flue gas scrubbing is a potential disposal method.[3]

    • Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance and to identify licensed hazardous waste contractors.[5]

  • Contaminated Packaging Disposal:

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_characterization Step 2: Characterize Waste (Is it contaminated?) ppe_check->waste_characterization pure_material Unused or Expired Material waste_characterization->pure_material No contaminated_material Contaminated Material (e.g., spill residue, used labware) waste_characterization->contaminated_material Yes containerize_waste Step 3: Securely Containerize (Label as Hazardous Waste) pure_material->containerize_waste contaminated_material->containerize_waste store_waste Step 4: Store in Designated Hazardous Waste Area containerize_waste->store_waste contact_ehs Step 5: Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor store_waste->contact_ehs disposal Step 6: Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete, Documentation Filed disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Cyclohexane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Cyclohexane-1,1-dicarboxylic acid, ensuring a safe laboratory environment. Adherence to these procedures is vital for minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Area of ProtectionRequired PPESpecifications and Remarks
Eye/Face Protection Chemical Splash GogglesMust be worn at all times. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and immediately replaced if contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat must be worn and kept buttoned.
Respiratory Protection NIOSH-approved RespiratorRequired if dust is generated or when working outside of a certified chemical fume hood.
Footwear Closed-toe ShoesShoes must cover the entire foot.

Operational Plan for Safe Handling

This step-by-step plan outlines the procedures for the safe management of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

2. Handling and Use:

  • Engineering Controls: All handling of solid this compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation.

  • Personal Hygiene: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[2]

  • Weighing and Transfer: To prevent dust generation, do not weigh the compound directly on an open balance. Pre-tare a sealed container within the fume hood. Carefully transfer the desired amount into the pre-tared container and seal it before removing it from the fume hood for weighing.

3. Spill and Emergency Procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a neutralizing agent for acids, such as sodium bicarbonate.

    • Gently sweep the mixture into a designated waste container, avoiding dust generation.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and emergency responders.

    • Prevent entry into the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4][5][6] Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][3][4][5][6] Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

  • Waste Collection: All waste material, including contaminated PPE, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Waste Segregation: this compound is a non-halogenated organic acid. It should be disposed of in a waste stream designated for this category.[7][8][9] Do not mix with incompatible waste streams such as bases or strong oxidizing agents.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing and Transfer Weighing and Transfer Prepare Fume Hood->Weighing and Transfer In Fume Hood Experimentation Experimentation Weighing and Transfer->Experimentation Spill Spill Weighing and Transfer->Spill Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Segregate Waste Segregate Waste Experimentation->Segregate Waste Experimentation->Spill Remove PPE Remove PPE Decontaminate Surfaces->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Emergency Follow Spill Protocol->Decontaminate Surfaces

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.